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  • Product: Phytosphingosine Hydrochloride
  • CAS: 154801-32-8

Core Science & Biosynthesis

Foundational

Phytosphingosine Hydrochloride: Chemical Architecture, Biological Signaling, and Analytical Methodologies

Executive Summary Phytosphingosine Hydrochloride (PSH) is a highly bioactive sphingolipid derivative that serves as a critical signaling molecule and structural component in mammalian tissues. As a key precursor to ceram...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phytosphingosine Hydrochloride (PSH) is a highly bioactive sphingolipid derivative that serves as a critical signaling molecule and structural component in mammalian tissues. As a key precursor to ceramides, it is indispensable for maintaining epidermal barrier integrity and modulating the skin's innate immune response. Beyond dermatology, PSH acts as a potent secondary messenger in oncology, driving apoptotic pathways in malignant cells. This technical guide synthesizes the physicochemical properties, mechanistic signaling pathways, and rigorous analytical methodologies required for the quantification and formulation of PSH in drug development.

Chemical Structure and Physicochemical Properties

Phytosphingosine is a long-chain sphingoid base characterized by a saturated 18-carbon aliphatic chain and a polar headgroup containing one primary amine and three hydroxyl groups. Its precise stereochemistry is designated as (2S,3S,4R)-2-aminooctadecane-1,3,4-triol[1].

In pharmaceutical and cosmetic formulations, the free base of phytosphingosine often presents solubility challenges. Converting it to Phytosphingosine Hydrochloride (the salt form) protonates the primary amine. This modification significantly enhances its hydrophilicity, allowing it to be more readily incorporated into the aqueous phases of emulsions and liposomal delivery systems before partitioning into the lipid-rich stratum corneum[2].

Table 1: Physicochemical Properties of Phytosphingosine Hydrochloride
PropertyValueClinical / Analytical Significance
IUPAC Name (2S,3S,4R)-2-aminooctadecane-1,3,4-triol;hydrochlorideDefines the specific stereoisomer required for biological activity.
Molecular Formula C18H40ClNO3Salt formulation ensures optimal protonation[1].
Molecular Weight 353.97 g/mol Small enough to penetrate the epidermal barrier effectively.
Topological Polar Surface Area 86.7 ŲDictates its amphiphilic behavior in lipid bilayers[1].
Melting Point (Base) 102 °CRequires controlled heating during lipid phase formulation[3].
LogP (Base) 5.18Highly lipophilic tail ensures integration into cell membranes[4].

Biological Mechanisms and Signaling Pathways

PSH operates through two distinct, context-dependent biological pathways: structural barrier reinforcement and apoptotic cell signaling.

1. Epidermal Barrier and Antimicrobial Defense: In the stratum corneum, PSH is a direct precursor for the de novo synthesis of ceramides (specifically Ceramide NP, AP, and EOP). It actively modulates the skin's microflora, exhibiting broad-spectrum antimicrobial activity against acne-causing bacteria and fungi[2]. By balancing the microbiome and upregulating natural moisturizing factors (NMF), PSH acts as a potent anti-inflammatory agent in skinboosters and dermatological treatments[5].

2. Oncological Apoptosis Signaling: In malignant cells, PSH acts as a lipid second messenger. The introduction of exogenous PSH triggers a dramatic down-regulation of phosphorylated ERK1/2 within minutes[6]. This initiates a signaling cascade that strongly induces Caspase-8 activity, leading to the caspase-independent translocation of Bax to the mitochondria, ultimately resulting in apoptotic cell death[4].

PSH_Signaling PSH Phytosphingosine Hydrochloride Ceramide Ceramide Synthesis PSH->Ceramide Metabolism Caspase8 Caspase 8 Activation PSH->Caspase8 Oncological Signaling Microflora Microflora Modulation PSH->Microflora Antimicrobial SkinBarrier Skin Barrier Enhancement Ceramide->SkinBarrier Bax Bax Translocation Caspase8->Bax Apoptosis Apoptotic Cell Death Bax->Apoptosis Microflora->SkinBarrier

Caption: Phytosphingosine Hydrochloride Signaling Pathways in Barrier Repair and Apoptosis.

Analytical Methodologies: HPLC-MS/MS Quantification

Accurate quantification of PSH in biological matrices (plasma, tissue, or skin tape strips) requires highly sensitive techniques due to the low endogenous concentrations of free sphingoid bases. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard[7].

As an Application Scientist, I mandate the following protocol to ensure a self-validating system . The inclusion of an unnatural internal standard (IS) such as C17-Phytosphingosine is non-negotiable; it corrects for matrix suppression and extraction losses, ensuring absolute quantification[7].

Step-by-Step Extraction and Analysis Protocol

Phase 1: Sample Preparation & Protein Precipitation Causality Check: We utilize cold methanol spiked with 0.1% formic acid for extraction. The cold methanol effectively denatures and precipitates plasma proteins. Crucially, the 0.1% formic acid maintains the primary amine of PSH in a protonated state, preventing the highly lipophilic molecule from non-specifically adsorbing to the plastic walls of the microcentrifuge tubes[7].

  • Pipette 50 µL of biological plasma into a low-bind microcentrifuge tube.

  • Add 10 µL of the Internal Standard solution (C17-Phytosphingosine, 100 ng/mL).

  • Add 200 µL of cold protein precipitation solvent (Methanol + 0.1% Formic Acid).

  • Vortex vigorously for 60 seconds to disrupt lipid-protein complexes.

  • Incubate on ice for 20 minutes to maximize protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to a glass autosampler vial for LC-MS/MS analysis[7].

Phase 2: LC-MS/MS Parameters Causality Check: Sphingolipids ionize exceptionally well in positive Electrospray Ionization (ESI+) mode due to their basic amine group[8]. The t18:0 backbone of phytosphingosine characteristically fragments to produce a doubly dehydrated product ion at m/z 264.4. Monitoring this specific Multiple Reaction Monitoring (MRM) transition easily distinguishes it from d18:1 sphingosine species[9].

  • Column: Inject 5 µL onto a HILIC or C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using Water/Methanol with 5 mM ammonium formate and 0.1% formic acid[9].

  • Ionization: ESI in positive ion mode.

  • MRM Transitions:

    • Endogenous PSH: Precursor m/z 318.3 → Product m/z 264.4

    • Internal Standard (C17-PSH): Precursor m/z 304.3 → Product m/z 250.4

Workflow Sample 1. Biological Sample (Plasma/Tissue) Extraction 2. Protein Precipitation (Cold MeOH + 0.1% FA) Sample->Extraction Centrifugation 3. Centrifugation (14,000 x g, 4°C) Extraction->Centrifugation LC 4. LC Separation (HILIC / Reverse-Phase) Centrifugation->LC Supernatant MS 5. ESI-MS/MS Detection (Positive Ion, MRM) LC->MS Data 6. Data Analysis & Quantification MS->Data

Caption: Step-by-step analytical workflow for LC-MS/MS quantification of phytosphingosine.

Formulation Perspectives in Drug Development

Developing topical therapeutics with PSH requires overcoming its inherent physical limitations. While the hydrochloride salt improves aqueous solubility, advanced delivery systems are often required to ensure deep epidermal penetration without disrupting the existing lipid matrix.

Recent advancements utilize nanoemulsions to encapsulate PSH[2]. By reducing the droplet size to the nanometer scale, the surface area increases exponentially, enhancing the interaction between the antimicrobial PSH and bacterial cell walls. Furthermore, in clinical "skinbooster" formulations, PSH is dosed at specific concentrations (typically 0.05% – 0.5%) to calm stressed skin, reduce papules, and stimulate the skin's endogenous ceramide production[5].

References

  • BenchChem Technical Support Team. Application Note & Protocol: Quantitative Analysis of Phytosphingosine by HPLC-MS/MS. Benchchem. 7

  • National Center for Biotechnology Information. Phytosphingosine Hydrochloride | C18H40ClNO3 | CID 9928513. PubChem. 1

  • National Center for Advancing Translational Sciences. PHYTOSPHINGOSINE HYDROCHLORIDE. Inxight Drugs. 6

  • Chemsrc. Phytosphingosine | CAS#:554-62-1 Biological Activity. Chemsrc. 4

  • Sullards, M. C., et al. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). PMC - NIH. 8

  • LIPID MAPS. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry. LIPID MAPS.9

  • ChemicalBook. 554-62-1(Phytosphingosine) Product Description. ChemicalBook. 3

  • DergiPark. Antimicrobial Activity of Phytosphingosine Nanoemulsions against Bacteria and Yeasts. DergiPark. 2

  • Cosmacon. Skinbooster - Highly Concentrated Special Care. Cosmacon. 5

Sources

Exploratory

The Antimicrobial Dynamics of Phytosphingosine Hydrochloride Against Staphylococcus aureus: A Technical Guide to Mechanisms, Efficacy, and Experimental Workflows

Executive Summary Phytosphingosine hydrochloride (PSHCl) is a naturally occurring, stratum corneum-derived sphingoid base that plays a critical role in the mammalian innate immune system. As antibiotic resistance in Stap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phytosphingosine hydrochloride (PSHCl) is a naturally occurring, stratum corneum-derived sphingoid base that plays a critical role in the mammalian innate immune system. As antibiotic resistance in Staphylococcus aureus (including MRSA) continues to challenge clinical paradigms, host-derived antimicrobial lipids like PSHCl are gaining traction in dermatological drug development. This whitepaper provides an in-depth technical synthesis of PSHCl’s mechanism of action, quantitative efficacy, and the rigorous experimental workflows required to validate its activity in vitro.

Biochemical Context and Rationale

The human epidermal barrier relies on a complex matrix of lipids, including ceramides, free fatty acids, and sphingoid bases, to prevent microbial colonization[1]. Phytosphingosine (PS) is released via the enzymatic hydrolysis of epidermal ceramides by ceramidases.

From a physicochemical standpoint, formulating free Phytosphingosine presents significant challenges due to its high lipophilicity and poor aqueous solubility. Converting it to its hydrochloride salt (PSHCl) or encapsulating it within nanoemulsions significantly enhances its bioavailability[1]. At physiological pH, the protonated amine group of PSHCl provides a cationic charge, driving strong electrostatic interactions with the negatively charged teichoic acids present in the thick peptidoglycan layer of the S. aureus cell wall.

Mechanism of Action: Membrane Permeabilization and Transcriptomic Response

Unlike conventional antibiotics that target specific enzymatic pathways (e.g., beta-lactams targeting penicillin-binding proteins), PSHCl operates via a rapid, physical disruption of the bacterial envelope, accompanied by complex intracellular stress responses.

Ultrastructural Damage and Lipid Uptake

Upon contact with S. aureus, PSHCl inserts directly into the cytoplasmic membrane. This insertion alters the physical properties and fluidity of the lipid bilayer, leading to direct permeabilization[2]. Electron microscopy reveals that treated S. aureus cells exhibit severe morphological distortions, including concave and rugate surface topographies, disruption of the cell wall, and the leakage of intracellular contents[2]. Furthermore, quantitative thin-layer chromatography (QTLC) has demonstrated extensive intracellular uptake of these sphingoid bases, leading to the formation of unique internal inclusion bodies associated with cell death[2].

Transcriptomic Stress and Resistance Mechanisms

S. aureus does not remain passive during lipid attack. Transcriptomic profiling indicates that exposure to sphingoid bases triggers the upregulation of the VraSR cell wall stress stimulon and the pstS-pstCAB operons (a putative phosphate-specific ABC transporter system)[3].

Crucially for drug developers, S. aureus can develop tolerance to sphingoid bases via the FarER fatty acid efflux system . The FarR-regulated FarE (mmpL) lipid efflux transporter actively pumps out internalized sphingosine; isogenic mutants with single nucleotide polymorphisms (SNPs) in the farR gene demonstrate up to a 10-fold increase in the minimum inhibitory concentration (MIC) for sphingoid bases[3].

MoA PSHCl Phytosphingosine Hydrochloride (Cationic Lipid) Membrane S. aureus Cytoplasmic Membrane (Insertion & Permeabilization) PSHCl->Membrane Electrostatic binding & insertion FarER FarER Efflux System (Resistance Mechanism) PSHCl->FarER Induces efflux pump expression Leakage Efflux of Intracellular Contents (Cell Death / Lysis) Membrane->Leakage Bilayer disruption Inclusions Intracellular Inclusion Bodies (Lipid Uptake) Membrane->Inclusions Intracellular accumulation VraSR VraSR & pstS-pstCAB (Stress Response) Membrane->VraSR Triggers transcriptomic stress FarER->PSHCl Pumps out lipid (Survival)

Mechanism of Phytosphingosine hydrochloride against S. aureus and bacterial stress responses.

Quantitative Antimicrobial Efficacy

The efficacy of PSHCl is highly dependent on the delivery vehicle. Free PSHCl in simple aqueous/ethanolic solutions often yields higher MIC values due to aggregation and poor dispersion. Conversely, formulating PSHCl into nanoemulsions (particle size ~7 nm) drastically increases the surface area-to-volume ratio, facilitating superior penetration through the staphylococcal biofilm and cell wall[1].

Table 1: Comparative MIC Data against S. aureus
Formulation TypeBacterial StrainMIC Range (µg/mL)Formulation Rationale
Free Sphingoid Bases S. aureus (Clinical Isolates)0.7 – 31.3Baseline activity of unformulated, highly pure lipid extracts[2].
PS-Nanoemulsion (PS-NE) S. aureus ATCC 2921312 – 16Lecithin/oleic acid nanoemulsion enhances uniform delivery[4].
PSHCl Solution S. aureus ATCC 25923512Simple water/ethanol solution; limited by lipid aggregation[4].

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed to validate causality, not just correlation. The following workflows are engineered to isolate the specific biophysical impacts of PSHCl on S. aureus.

Protocol 1: Time-Kill Kinetics & MIC Determination

Causality Focus: Standard endpoint MIC assays mask the rapid, bactericidal kinetics of lipid-based antimicrobials. A time-kill assay is required to differentiate between bacteriostatic stress and bactericidal membrane rupture.

  • Inoculum Preparation: Cultivate S. aureus ATCC 29213 in Mueller-Hinton Broth (MHB) to mid-logarithmic phase (OD600 ~0.5). Dilute to a standard working concentration of 5×105 CFU/mL. Rationale: Mid-log phase cells are actively synthesizing cell wall components, making them highly susceptible to membrane-active agents.

  • Treatment: Expose the inoculum to PSHCl at 0.5×, 1×, 2×, and 4× the estimated MIC.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Neutralize the lipid immediately using a neutralizing broth (e.g., containing Tween 80 and Lecithin) to halt the antimicrobial action instantly.

  • Plating & Enumeration: Serially dilute and plate on Tryptic Soy Agar (TSA). A ≥3log10​ reduction in CFU/mL defines bactericidal activity.

Protocol 2: Ultrastructural Analysis via Electron Microscopy (SEM/TEM)

Causality Focus: To prove membrane disruption, visual confirmation is required. However, treating bacteria at the MBC (Minimum Bactericidal Concentration) often results in unidentifiable cellular debris. The protocol below uses a specific sub-lethal kinetic window to capture the process of destruction[2].

  • Controlled Lysis Window: Incubate S. aureus with PSHCl at 10X MIC for exactly 4 hours at 37°C. Rationale: This specific concentration-time matrix is calibrated to kill exactly 50% of viable bacteria, ensuring the surviving fraction exhibits intermediate, observable ultrastructural damage rather than complete lysis[2].

  • Primary Fixation: Pellet the cells and immediately resuspend in 2.5% glutaraldehyde in 0.1 M cacodylate buffer (pH 7.4) for 2 hours.

  • Secondary Fixation: Post-fix with 1% osmium tetroxide ( OsO4​ ) to cross-link and preserve the lipid membranes.

  • Dehydration & Embedding: Dehydrate through a graded ethanol series (50% to 100%) and embed in epoxy resin.

  • Imaging: Section the resin block (TEM) or sputter-coat the dehydrated pellet (SEM) to observe concave surface distortions and intracellular lipid inclusion bodies.

Workflow Culture 1. S. aureus Culture (Mid-log phase, 10^7 CFU/mL) Treatment 2. PSHCl Treatment (10X MIC for 4h at 37°C) Culture->Treatment Fixation 3. Cell Fixation (Glutaraldehyde / OsO4) Treatment->Fixation Ultrastructural Prep LipidExt 3b. Lipid Extraction (Chloroform-Methanol) Treatment->LipidExt Lipid Uptake Prep Dehydration 4. Dehydration & Embedding (Ethanol series & Resin) Fixation->Dehydration Imaging 5. Electron Microscopy (SEM / TEM Analysis) Dehydration->Imaging QTLC 4b. QTLC Analysis (Quantify Lipid Uptake) LipidExt->QTLC

Workflow for evaluating PSHCl-induced ultrastructural damage and lipid uptake in S. aureus.

Conclusion for Drug Development

Phytosphingosine hydrochloride represents a potent, broad-spectrum antimicrobial lipid that bypasses traditional antibiotic resistance mechanisms by physically dismantling the S. aureus membrane. However, its clinical utility is strictly governed by formulation science. Drug development professionals must prioritize nano-encapsulation or liposomal delivery systems to overcome PSHCl's inherent hydrophobicity, thereby maximizing its interaction with the bacterial envelope while monitoring for potential resistance via the FarER efflux system.

References

  • [2] Sphingoid bases are taken up by Escherichia coli and Staphylococcus aureus and induce ultrastructural damage - PMC. National Institutes of Health (NIH). Available at:

  • [1] Antimicrobial Activity of Phytosphingosine Nanoemulsions against Bacteria and Yeasts - DergiPark. DergiPark. Available at:

  • [3] Investigating the Survival Response of Staphylococcus aureus to the Antimicrobial Lipid Sphingosine - The University of Liverpool Repository. University of Liverpool. Available at:

  • [4] Antimicrobial Activity of Phytosphingosine Nanoemulsions against Bacteria and Yeasts - DergiPark (Data Tables). DergiPark. Available at:

Sources

Foundational

Deciphering the Anti-Inflammatory Signaling Pathways of Phytosphingosine Hydrochloride: A Technical Guide for Drug Development

Executive Summary Phytosphingosine hydrochloride (PS-HCl) is a naturally occurring sphingoid base and a fundamental lipid constituent of the mammalian stratum corneum. Beyond its structural role in barrier integrity, PS-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phytosphingosine hydrochloride (PS-HCl) is a naturally occurring sphingoid base and a fundamental lipid constituent of the mammalian stratum corneum. Beyond its structural role in barrier integrity, PS-HCl functions as a highly potent bioactive lipid mediator. Recent pharmacological advancements have highlighted its capacity to resolve chronic cutaneous inflammation, making it a prime candidate for dermatological therapeutics targeting atopic dermatitis, psoriasis, and acne vulgaris[1]. As a Senior Application Scientist, I have observed that the successful translation of PS-HCl into clinical formulations requires a rigorous understanding of its intracellular targets. This technical whitepaper elucidates the core mechanistic pathways—specifically NF-κB, MAPK, and JAK/STAT—and provides validated experimental frameworks for evaluating PS-HCl efficacy.

Core Anti-Inflammatory Signaling Pathways

The therapeutic efficacy of PS-HCl is driven by its pleiotropic ability to silence multiple converging inflammatory cascades simultaneously.

2.1. NF-κB Pathway Suppression The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is the master regulator of the inflammatory cascade. In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα. Upon stimulation by lipopolysaccharides (LPS) or pro-inflammatory cytokines, IκBα is phosphorylated and degraded, allowing the NF-κB complex (p65/p50 subunits) to translocate to the nucleus. PS-HCl exerts a profound inhibitory effect on this process by blocking p-IκBα-mediated degradation, thereby preventing NF-κB nuclear migration[2]. This upstream blockade effectively halts the transcription of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[2].

2.2. MAPK Cascade Attenuation Mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, are critical for transducing extracellular stress signals into intracellular inflammatory responses. PS-HCl has been shown to inhibit the phosphorylation of these kinases in activated macrophages[2]. By dampening the MAPK cascade, PS-HCl synergizes with its NF-κB inhibitory activity to drastically reduce the secretion of downstream mediators.

2.3. JAK/STAT Modulation In keratinocytes, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is heavily implicated in hyperproliferative and inflammatory skin disorders like psoriasis. PS-HCl and its derivatives ameliorate inflammatory skin damage by inhibiting JAK/STAT signaling, which subsequently suppresses the expression of Th17-related cytokines[3].

2.4. PPAR Activation Interestingly, PS-HCl also acts as an endogenous ligand for Peroxisome Proliferator-Activated Receptors (PPARs). Activation of PPARs stimulates keratinocyte differentiation and reverses TPA-induced inflammatory epidermal hyperplasia, providing a dual mechanism of barrier restoration and inflammation resolution[4].

Signaling cluster_NFKB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_JAK JAK/STAT Pathway PS Phytosphingosine Hydrochloride (PS-HCl) IKB p-IκBα Degradation PS->IKB Inhibits MAPK p38 / ERK / JNK Phosphorylation PS->MAPK Inhibits JAK JAK/STAT Activation PS->JAK Inhibits NFKB NF-κB Nuclear Translocation IKB->NFKB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α, PGE2) NFKB->Cytokines Downregulates MAPK->Cytokines Downregulates JAK->Cytokines Downregulates

Fig 1: PS-HCl mediated inhibition of NF-κB, MAPK, and JAK/STAT signaling pathways.

Quantitative Cytokine Profiling

To provide a clear benchmark for drug screening, the following table summarizes the quantitative modulation of key inflammatory mediators by PS-HCl based on recent in vitro cytokine array data[2][5].

Inflammatory MediatorTarget Cell ModelPrimary Pathway ModulatedPS-HCl Pharmacological Effect
Nitric Oxide (NO) RAW264.7 MacrophagesNF-κB (via iNOS suppression)Dose-dependent reduction[2]
PGE2 RAW264.7 MacrophagesNF-κB (via COX-2 suppression)Significant inhibition of secretion[2]
IL-6 / IL-8 HaCaT KeratinocytesMAPK / NF-κBDownregulated post-TNF-α/IFN-γ insult[2]
TARC (CCL17) HaCaT KeratinocytesJAK/STAT / NF-κBMarked suppression (Atopic Dermatitis marker)[2]
TNF-α RAW264.7 MacrophagesMAPK / NF-κBDecreased expression in cytokine arrays[5]

Experimental Methodologies & Validated Protocols

Designing robust assays for lipid mediators like PS-HCl requires careful consideration of solubility, cellular uptake, and cytotoxicity. The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol 1: In Vitro Macrophage (RAW264.7) NF-κB Inhibition Assay

Rationale & Causality: The RAW264.7 murine macrophage line is the gold standard for evaluating TLR4-mediated inflammation. We utilize LPS as the stressor because it reliably triggers both NF-κB and MAPK pathways[2]. Self-Validation Check: Always include an MTT viability assay parallel to the cytokine assay. Lipid mediators can be cytotoxic at high concentrations; ensuring cell viability remains >90% guarantees that the observed cytokine reduction is due to true pharmacological inhibition, not cell death[6].

Step-by-Step Workflow :

  • Cell Seeding : Seed RAW264.7 cells at a density of 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • PS-HCl Preparation : Dissolve PS-HCl in DMSO to create a concentrated stock. Dilute in culture media to working concentrations (1, 2.5, and 5 μg/mL). Ensure final DMSO concentration is <0.1% to prevent vehicle toxicity.

  • Pre-treatment : Aspirate media and apply PS-HCl treatments for 2 hours. Include a vehicle control (0.1% DMSO) and a positive control (Dexamethasone, 10 μM)[5].

  • Stimulation : Add LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL. Incubate for 24 hours.

  • Quantification :

    • NO Assay: Transfer 100 μL of supernatant to a new plate, add 100 μL Griess reagent, and read absorbance at 540 nm.

    • ELISA: Harvest remaining supernatant to quantify IL-6, TNF-α, and PGE2 using commercially available ELISA kits.

  • Mechanistic Validation : Lyse the cells using RIPA buffer with protease/phosphatase inhibitors. Perform Western blotting for cytosolic p-IκBα and nuclear p65 to confirm NF-κB inhibition[2].

Workflow Cell Seed RAW264.7 Cells (1x10^5 cells/well) Pretreat Pre-treat with PS-HCl (1-5 μg/mL, 2h) Cell->Pretreat Stimulate Stimulate with LPS (100 ng/mL, 24h) Pretreat->Stimulate Assay Quantify NO & Cytokines (Griess Assay / ELISA) Stimulate->Assay Validate Western Blot (IκBα, p65, MAPK) Assay->Validate

Fig 2: Standardized in vitro workflow for evaluating PS-HCl anti-inflammatory efficacy.

Protocol 2: HaCaT Keratinocyte Model for Dermatological Efficacy

Rationale & Causality: While macrophages model systemic immune responses, HaCaT cells (human immortalized keratinocytes) are crucial for mimicking the local epidermal environment. Stimulating HaCaT cells with TNF-α and IFN-γ accurately replicates the microenvironment of atopic dermatitis and psoriasis[2].

Step-by-Step Workflow :

  • Cell Seeding : Seed HaCaT cells at 2×105 cells/well in 6-well plates.

  • Pre-treatment : Pre-treat with PS-HCl (1-5 μg/mL) for 2 hours.

  • Co-stimulation : Co-stimulate with recombinant human TNF-α (2 ng/mL) and IFN-γ (2 ng/mL) for 24 hours[5].

  • Biomarker Quantification : Harvest supernatants and quantify Thymus and Activation-Regulated Chemokine (TARC/CCL17), IL-6, and IL-8 via ELISA. TARC is a highly specific biomarker for atopic dermatitis severity, making this a highly translational endpoint for skincare formulations[2].

Translational Perspectives & Conclusion

The transition of PS-HCl from bench to bedside relies on its pleiotropic effects. Unlike single-target biologics, PS-HCl simultaneously fortifies the stratum corneum (acting as a ceramide precursor) while actively silencing the NF-κB, MAPK, and JAK/STAT inflammatory triad[3]. For formulators, utilizing the hydrochloride salt (PS-HCl) enhances water solubility and stability in topical emulsions compared to the free base, ensuring optimal bioavailability in the epidermal layers.

By systematically inhibiting these pathways, PS-HCl offers a comprehensive blockade of pro-inflammatory cytokines. Utilizing the rigorous, self-validating protocols outlined in this guide will enable researchers to accurately quantify its efficacy and accelerate the development of next-generation dermatological therapeutics.

References

  • Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF-kB and MAPK mechanism. PubMed / NIH. [Link]

  • Phytosphingosine derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratinocytes and mice. PubMed / NIH.[Link]

  • Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin. PMC / NIH.[Link]

  • What the Heck is Phytosphingosine and What Is It Doing In My Skin Care Products? Healthline.[Link]

Sources

Exploratory

Phytosphingosine Hydrochloride in Epidermal Homeostasis: Mechanisms of Keratinocyte Differentiation and Barrier Restoration

Executive Summary The stratum corneum is the ultimate physical and chemical barrier of the human body, formed through a highly coordinated, genetically driven process known as keratinocyte differentiation. While ceramide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stratum corneum is the ultimate physical and chemical barrier of the human body, formed through a highly coordinated, genetically driven process known as keratinocyte differentiation. While ceramides are widely recognized for their structural role in the lipid matrix, their precursor sphingoid bases—specifically1[1]—act as potent bioactive signaling molecules.

Phytosphingosine hydrochloride (PS-HCl) is the water-soluble salt form of phytosphingosine, a lipid naturally abundant in mammalian epidermis. This technical guide elucidates the molecular causality behind PS-HCl's efficacy, detailing its dual role as a peroxisome proliferator-activated receptor (PPAR) agonist and a structural building block for the cornified envelope. By understanding these mechanisms, formulation scientists and dermatological researchers can better leverage PS-HCl to treat barrier-deficient conditions such as atopic dermatitis, acne, and psoriasis.

Molecular Mechanisms of Action

To engineer effective topical therapeutics, we must move beyond empirical observation and understand the exact receptor-ligand interactions that drive epidermal stratification. PS-HCl influences keratinocyte fate through three primary pathways:

PPAR-Mediated Gene Transcription

The 2[2] is a dense gene cluster on human chromosome 1q21 responsible for encoding structural proteins like involucrin, loricrin, and filaggrin. PS-HCl acts as an endogenous ligand that 3[3]. This agonism directly upregulates EDC gene expression, forcing basal keratinocytes to exit the cell cycle and begin terminal differentiation.

Filaggrin Biosynthesis and NMF Generation

Filaggrin is essential for collapsing the keratin cytoskeleton to flatten corneocytes. PS-HCl not only increases pro-filaggrin expression but also4[4]. These proteases are responsible for degrading filaggrin into free amino acids and pyrrolidone carboxylic acid (PCA), which collectively form the Natural Moisturizing Factor (NMF) that dictates stratum corneum hydration.

PKC Inhibition and Anti-Proliferation

In hyperproliferative skin disorders, keratinocytes divide too rapidly to form a competent barrier. PS-HCl1[1], leading to a profound reduction in DNA synthesis and arresting the cell cycle. This anti-proliferative effect is coupled with anti-inflammatory outcomes, such as the reduction of TPA-induced PGE2 secretion.

G PS Phytosphingosine HCl PPAR PPAR-α / PPAR-γ Activation PS->PPAR Agonism PKC PKC Inhibition PS->PKC Inhibition EDC Epidermal Differentiation Complex (Chromosome 1q21) PPAR->EDC Transcription Prolif ↓ DNA Synthesis & Hyperproliferation PKC->Prolif Cell Cycle Arrest Markers ↑ Involucrin, Loricrin, Transglutaminase-1 EDC->Markers FLG ↑ Pro-filaggrin & Caspase-14 EDC->FLG NMF ↑ Natural Moisturizing Factor (NMF) FLG->NMF Enzymatic Degradation

Molecular signaling pathways of PS-HCl in keratinocyte differentiation.

Quantitative Impact on Differentiation Markers

The efficacy of PS-HCl is strictly dose-dependent. The following table summarizes the quantitative shifts in key epidermal biomarkers when Normal Human Epidermal Keratinocytes (NHEKs) are treated with PS-HCl in vitro, compared to untreated basal controls.

Biomarker / AssayBiological FunctionObserved Effect (vs. Control)Validation Method
Cornified Envelope (CE) Physical barrier scaffold~1.8-fold increase Spectrophotometry (310 nm)
Involucrin & Loricrin CE structural proteinsSignificant upregulation Western Blot / ELISA
Transglutaminase-1 (TGase-1) Cross-links CE proteinsSignificant upregulation RT-qPCR / Immunoblotting
Filaggrin (FLG) Keratin aggregation / NMF sourceSignificant upregulation RT-qPCR / Immunofluorescence
[3H]Thymidine Incorporation Marker of DNA synthesisReduced to 20% Radiometric Proliferation Assay

(Data synthesized from standardized in vitro NHEK models treated with 1-5 µM PS-HCl over 7 days).

Experimental Protocols: Validating Efficacy

To ensure trustworthiness and reproducibility in drug development, assays measuring keratinocyte differentiation must be strictly controlled. Because calcium is the physiological trigger for epidermal stratification, cells must be maintained in a low-calcium environment to establish a true basal baseline.

Below are the self-validating methodologies used to quantify PS-HCl efficacy.

Protocol A: Cornified Envelope (CE) Formation Assay

Rationale: Mature corneocytes form a highly cross-linked protein envelope that is uniquely resistant to boiling in detergents and reducing agents. This physical property is exploited to quantify terminal differentiation.

  • Cell Culture: Seed NHEKs in serum-free keratinocyte growth medium containing low calcium (<0.1 mM) to maintain an undifferentiated state.

  • Treatment: Upon reaching 70% confluence, treat cells with:

    • Test: PS-HCl (1 µM, 2.5 µM, 5 µM).

    • Positive Control: 1.5 mM Ca²⁺ (physiological differentiation trigger).

    • Reference Agonist: Troglitazone (known PPAR-γ agonist).

    • Negative Control: Vehicle (0.1% DMSO or water).

  • Incubation: Cultivate for 7 days, refreshing media and treatments every 48 hours.

  • Extraction (The Lysis Step): Harvest cells and resuspend in a harsh lysis buffer (2% SDS, 20 mM DTT). Boil the suspension at 100°C for 10 minutes. Causality note: Only fully mature, cross-linked CEs will survive this step; all other cellular proteins will denature and dissolve.

  • Quantification: Pellet the insoluble CEs via centrifugation, wash, sonicate to homogenize, and measure absorbance via spectrophotometry at 310 nm.

Protocol B: Gene Expression Analysis (RT-qPCR)

Rationale: Phenotypic CE formation must be correlated with genotypic upregulation of the EDC to confirm the mechanism of action.

  • RNA Isolation: Extract total RNA from treated NHEKs using a standard phenol-chloroform method or silica-membrane spin columns.

  • Reverse Transcription: Synthesize cDNA using a high-capacity reverse transcriptase kit.

  • Amplification: Perform qPCR using specific primers for IVL (Involucrin), LOR (Loricrin), TGM1 (Transglutaminase-1), and FLG (Filaggrin).

  • Normalization: Normalize threshold cycles (Ct) against a stable housekeeping gene (e.g., GAPDH or ACTB) using the 2^(-ΔΔCt) method.

Workflow Seed Seed NHEK Cells (Low Ca2+ Medium) Treat Treat with PS-HCl (1-5 µM) for 7 Days Seed->Treat Lysis Cell Lysis & Boiling in SDS/DTT Treat->Lysis Phenotypic Assay qPCR RNA Extraction & qPCR (FLG, IVL, LOR) Treat->qPCR Genotypic Assay Assay CE Quantification (OD 310 nm) Lysis->Assay

Workflow for validating PS-HCl induced keratinocyte differentiation.

Formulation & Clinical Relevance: Why the Hydrochloride Salt?

While native phytosphingosine is a potent bioactive, its free base form presents significant challenges in drug formulation due to its high melting point and poor water solubility.

Chemical Advantages of PS-HCl (5[5]):

  • Solubility & Bioavailability: The addition of the hydrochloride group (6[6]) significantly enhances hydrophilicity. This allows formulators to incorporate the active into the aqueous phase of O/W emulsions, serums, and hydrogels without relying on high concentrations of harsh, barrier-disrupting solvents (like ethanol or propylene glycol).

  • Microbiome Rebalancing: PS-HCl exhibits 7[7] at very low concentrations (0.05% – 0.2%). It is particularly effective against Cutibacterium acnes and Staphylococcus aureus, making it a dual-action ingredient for acne and atopic dermatitis.

  • Formulation Caveats: Because PS-HCl carries a cationic charge at physiological skin pH, it is 8[8] (such as Carbomer or certain grades of Xanthan Gum), which can lead to precipitation. Non-ionic thickeners or specialized cationic-compatible rheology modifiers must be utilized.

By leveraging PS-HCl, researchers can directly stimulate the skin's endogenous repair mechanisms, moving beyond passive occlusion to active, transcriptionally-driven barrier restoration.

References

  • Kim, S., et al. "Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin." Molecular Medicine, PMC.[Link][1]

  • Choi, H., et al. "Phytosphingosine enhances moisture level in human skin barrier through stimulation of the filaggrin biosynthesis and degradation leading to NMF formation." Arch Dermatol Res, ResearchGate.[Link][4]

  • "Development and Characterization of In-vitro Models for Filaggrin Associated Skin Diseases." LMU München.[Link][2]

  • "Phytosphingosine Hydrochloride | C18H40ClNO3 | CID 9928513." PubChem - NIH.[Link][6]

  • "Phytosphingosine Hydrochloride - Evonik." Knowde.[Link][5]

  • "Phytosphingosine Hydrochloride by Evonik – Personal Care." UL Prospector.[Link][8]

Sources

Foundational

Molecular Weight and Physicochemical Characteristics of Phytosphingosine HCl: A Comprehensive Technical Guide

As a Senior Application Scientist specializing in lipidomics and dermatological drug delivery, I approach the characterization of sphingoid bases not merely as a collection of static data points, but as a dynamic matrix...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lipidomics and dermatological drug delivery, I approach the characterization of sphingoid bases not merely as a collection of static data points, but as a dynamic matrix of physicochemical interactions. Phytosphingosine hydrochloride (Phytosphingosine HCl) is a saturated, hydroxylated long-chain sphingoid base that serves as a critical structural analog of mammalian sphingolipids[1].

This whitepaper deconstructs the molecular weight, physicochemical properties, biological signaling pathways, and rigorous analytical protocols required to successfully quantify and formulate Phytosphingosine HCl in advanced therapeutic systems.

Molecular Weight and Physicochemical Profiling

The free base of phytosphingosine (C18H39NO3) is highly lipophilic, making aqueous formulation and in vitro delivery challenging. By synthesizing the hydrochloride salt, the primary amine at the C2 position is protonated. Causality: This protonation significantly decreases the partition coefficient at acidic to neutral pH, enhancing its dispersibility in polar solvents and aqueous emulsifier systems without compromising its biological integration into the stratum corneum's lipid lamellae.

The structural and physical properties of Phytosphingosine HCl are summarized below, providing the foundational metrics required for stoichiometric calculations and phase-behavior predictions.

Quantitative Physicochemical Data
PropertyValue / Description
IUPAC Name (2S,3S,4R)-2-aminooctadecane-1,3,4-triol;hydrochloride[2]
Molecular Formula C18H40ClNO3 (or C18H39NO3·HCl)[2]
Molecular Weight 354.0 g/mol [2]
Exact Mass 353.2697 Da[2]
Stereochemistry 3 Defined Stereocenters (2S, 3S, 4R)[3]
Physical State White to off-white solid[4]
Melting Point ~102 °C (Free base reference; salt forms may exhibit higher thermal stability)[4]
Topological Polar Surface Area (TPSA) 86.7 Ų[2]

Biological Signaling and Ceramide Metabolism

Phytosphingosine is not merely an inert structural lipid; it is a highly active signaling molecule. In eukaryotic cells, it acts as a second messenger involved in programmed cell death[4]. Specifically, exogenous application of phytosphingosine induces chromatin DNA fragmentation and triggers apoptosis via the strong induction of caspase-8 activity and the subsequent caspase-independent translocation of Bax to the mitochondria[1].

Furthermore, in the epidermal layer, it acts as a direct precursor to phytoceramides through the action of ceramide synthases, playing a vital role in maintaining the skin's permeability barrier[5].

G PHS Phytosphingosine HCl CerS Ceramide Synthase PHS->CerS Metabolism Casp8 Caspase 8 Activation PHS->Casp8 Signaling PhytoCer Phytoceramide CerS->PhytoCer Bax Bax Translocation Casp8->Bax Apoptosis Apoptotic Cell Death Bax->Apoptosis

Caption: Phytosphingosine metabolism and apoptotic signaling pathway.

Analytical Quantification: LC-MS/MS Protocol

Because Phytosphingosine HCl lacks a strong UV chromophore, traditional HPLC-UV methods require complex pre-column derivatization. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its quantification.

Workflow Sample Lipid Extraction LC Chromatography (C18) Sample->LC Ionization ESI+ Ionization LC->Ionization Detection MRM Detection Ionization->Detection Data Quantification Detection->Data

Caption: LC-MS/MS analytical workflow for Phytosphingosine HCl quantification.

Step-by-Step LC-MS/MS Methodology

1. Sample Preparation (Modified Bligh-Dyer Extraction)

  • Procedure: Homogenize the biological or formulation sample in a 1:2 (v/v) mixture of Chloroform:Methanol. Add 0.1 M HCl to induce phase separation.

  • Causality: The methanol disrupts hydrogen bonding between the lipid and surrounding proteins/excipients. The addition of mild acid ensures the protonation state of the amine is maintained, preventing the amphiphilic molecule from getting trapped at the aqueous-organic interphase.

  • Self-Validating Checkpoint: Spike the initial sample with C17-sphingosine (an unnatural chain length) as an internal standard. A recovery rate of 85-115% validates the extraction integrity.

2. Chromatographic Separation

  • Procedure: Inject 5 µL of the reconstituted organic phase onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Methanol + 0.1% Formic Acid).

  • Causality: The C18 stationary phase effectively retains the long C18 aliphatic chain of phytosphingosine. Formic acid is critical as it acts as a proton source, ensuring the molecule remains ionized for optimal mass spec sensitivity.

3. ESI-MS/MS Detection

  • Procedure: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the parent ion [M+H]+ at m/z 318.3 (the mass of the free base + proton) to its predominant product ion (typically m/z 300.3, representing the loss of water).

Formulation Engineering: Nanoemulsion Protocol

Incorporating Phytosphingosine HCl into an aqueous delivery system requires overcoming its inherent thermodynamic drive to aggregate. The following protocol utilizes high-pressure homogenization to create a stable nanoemulsion.

Step-by-Step Formulation Methodology

1. Phase Segregation and Heating

  • Procedure: Disperse Phytosphingosine HCl (up to 0.2% w/w) into the lipid phase (e.g., Caprylic/Capric Triglyceride and a non-ionic surfactant like Polysorbate 80). Heat both the lipid phase and the separate aqueous phase to 75-80 °C.

  • Causality: Heating is mandatory to surpass the melting point of the lipid matrix and ensure the complete dissolution of the crystalline Phytosphingosine HCl structure[4].

2. High-Shear Mixing

  • Procedure: Slowly introduce the aqueous phase into the lipid phase while subjecting the mixture to high-shear mixing (e.g., Ultra-Turrax at 10,000 RPM for 5 minutes).

  • Causality: This creates a coarse pre-emulsion, breaking the oil droplets down to the micrometer scale, which is a prerequisite for the subsequent homogenization step.

3. High-Pressure Homogenization

  • Procedure: Pass the coarse emulsion through a high-pressure homogenizer at 800 bar for 3 to 5 cycles, then rapidly cool the system to room temperature.

  • Self-Validating Checkpoint: Post-homogenization, subject the emulsion to Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.2 and a Z-average diameter of < 100 nm self-validates the successful encapsulation and kinetic stability of the lipophilic active.

References

  • PubChem. "Phytosphingosine Hydrochloride | C18H40ClNO3 | CID 9928513 - PubChem - NIH." National Institutes of Health. Available at:[Link]

  • NCATS Inxight Drugs. "PHYTOSPHINGOSINE HYDROCHLORIDE." National Center for Advancing Translational Sciences. Available at: [Link]

  • FDA Global Substance Registration System. "PHYTOSPHINGOSINE HYDROCHLORIDE - precisionFDA." U.S. Food and Drug Administration. Available at:[Link]

  • ChemSrc. "Phytosphingosine | CAS#:554-62-1." ChemSrc Database. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Phytosphingosine degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum." PubMed Central. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC-CAD Method Development for the Quantification of Phytosphingosine Hydrochloride

Chemical Biology & Analytical Challenges Phytosphingosine (PHS) is a highly bioactive long-chain sphingoid base found broadly in mammalian tissues, plants, and yeast. As a fundamental building block of ceramides, it is c...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Biology & Analytical Challenges

Phytosphingosine (PHS) is a highly bioactive long-chain sphingoid base found broadly in mammalian tissues, plants, and yeast. As a fundamental building block of ceramides, it is critical for maintaining epidermal barrier function and regulating cellular apoptosis[1]. In vivo, phytosphingosine is readily phosphorylated by sphingosine kinases to form phytosphingosine-1-phosphate (PHS-1-P), a potent signaling molecule that acts as a ligand for G protein-coupled receptors (S1PRs) to modulate immune cell trafficking, cell survival, and stress responses[1].

PHS_Signaling Cer Ceramide PHS Phytosphingosine (PHS) Cer->PHS Ceramidase SphK Sphingosine Kinase (SphK) PHS->SphK ATP PHS1P Phytosphingosine-1-Phosphate (PHS-1-P) SphK->PHS1P Phosphorylation S1PR S1P Receptors (GPCRs) PHS1P->S1PR Ligand Binding Response Cell Survival, Migration & Stress Response S1PR->Response Activation

Phytosphingosine-1-Phosphate (PHS-1-P) Biosynthesis and GPCR Signaling Pathway.

The Analytical Bottleneck: Phytosphingosine hydrochloride ( C18​H39​NO3​⋅HCl ) presents a significant analytical challenge: it entirely lacks a conjugated π -electron system, meaning it has no strong UV chromophore[2]. Historically, researchers relied on pre-column derivatization (e.g., using o-phthalaldehyde [OPA]) coupled with fluorescence detection[3]. However, derivatization introduces severe workflow bottlenecks, unstable reaction products, and matrix interferences.

To bypass these limitations, this application note details a direct, derivatization-free methodology utilizing High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) . CAD provides a highly sensitive, uniform response for non-volatile analytes independent of their chemical structure, making it the gold standard for modern lipid analysis[4].

Methodological Rationale: The Causality of Analytical Choices

A robust analytical method is not a random assembly of parameters; every choice must be mechanistically justified to ensure reproducibility and accuracy.

  • Detector Selection (CAD over ELSD/UV): While Evaporative Light Scattering Detectors (ELSD) are commonly used for lipids, their response is inherently non-linear and suffers from lower sensitivity[4]. CAD measures charge transferred to the analyte particles, offering a broader dynamic range, superior precision, and Limits of Detection (LODs) extending down to the low nanogram range (15–249 ng)[4].

  • Stationary Phase Chemistry: Phytosphingosine possesses a highly hydrophobic aliphatic chain and a polar headgroup with a primary amine (pKa ~8.5). If an un-endcapped silica column is used, the protonated amine will undergo secondary ion-exchange interactions with residual silanols, causing severe peak tailing[2]. Therefore, a fully end-capped, high-density C18 column is strictly required.

  • Mobile Phase Additives: To ensure the primary amine remains fully protonated and chromatographically well-behaved, the mobile phase must be acidic. We utilize 0.1% Formic Acid. Additionally, 5 mM Ammonium Formate is added to standardize the ionic strength, which stabilizes droplet formation during the CAD nebulization process, thereby reducing baseline noise.

  • Internal Standardization: Lipid extraction is notoriously prone to variable recovery rates. To create a self-validating system, C17-Sphingosine is used as an Internal Standard (IS)[3]. Because C17-Sphingosine is an unnatural, odd-chain sphingoid base, it does not naturally occur in mammalian samples but behaves chromatographically identical to endogenous phytosphingosine, perfectly correcting for extraction losses.

Self-Validating Experimental Protocol

HPLC_Workflow Sample Biological Sample (Plasma/Tissue) IS Spike Internal Standard (C17-Sphingosine) Sample->IS Ext MTBE Liquid-Liquid Extraction IS->Ext HPLC RP-HPLC Separation (End-capped C18) Ext->HPLC Reconstitution CAD Charged Aerosol Detection (CAD) HPLC->CAD Elution Data Data Analysis & Quantification CAD->Data Signal Processing

Analytical Workflow for Phytosphingosine Quantification via HPLC-CAD.

Phase 1: MTBE Liquid-Liquid Extraction

Traditional Folch extractions use highly toxic chloroform and leave the lipid layer at the bottom of the tube, complicating automation. This protocol utilizes Methyl tert-butyl ether (MTBE), which forces the lipid-rich organic phase to the top.

  • Aliquot & Spike: Transfer 50 µL of plasma or tissue homogenate into a 2 mL microcentrifuge tube. Spike with 10 µL of C17-Sphingosine IS solution (10 µg/mL in methanol).

  • Protein Disruption: Add 200 µL of ice-cold Methanol. Vortex vigorously for 30 seconds to precipitate proteins and disrupt lipid-protein binding.

  • Extraction: Add 1000 µL of MTBE. Incubate the mixture at room temperature for 1 hour on a continuous shaker (800 rpm).

  • Phase Separation: Add 250 µL of LC-MS grade water. Vortex for 15 seconds, then centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Recovery: Carefully transfer the upper organic layer (containing the sphingolipids) to a clean glass autosampler vial.

  • Drying & Reconstitution: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. Reconstitute the lipid pellet in 100 µL of Initial Mobile Phase (80% A / 20% B). Vortex for 1 minute.

Phase 2: HPLC-CAD Instrumental Setup
  • Column: Sub-2 µm, fully end-capped C18 column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Column Temperature: 45°C (Crucial for improving lipid mass transfer and sharpening peak shapes).

  • Injection Volume: 5 µL.

  • CAD Settings: Evaporator temperature set to 35°C. Data collection rate at 10 Hz. Filter constant set to 3.6 seconds.

Phase 3: System Suitability Testing (SST)

Before analyzing biological samples, the system must self-validate:

  • Blank Injection: Inject reconstitution solvent. The baseline must show no carryover at the retention times of PHS or the IS. Carryover is a known issue in lipidomics; if observed, implement a needle wash with Isopropanol/Methanol (50:50).

  • Resolution Check: Inject a standard mix. The resolution ( Rs​ ) between Phytosphingosine and C17-Sphingosine must be ≥1.5 .

  • Precision Check: Inject the Mid-QC standard 5 times. The Relative Standard Deviation (RSD) of the peak area ratio (PHS/IS) must be <5.0% .

Quantitative Data & Method Performance

To achieve baseline resolution of phytosphingosine from complex matrix phospholipids, a carefully optimized binary gradient is employed.

Table 1: Optimized Gradient Elution Profile

Time (min) Flow Rate (mL/min) Mobile Phase A (%)* Mobile Phase B (%)**
0.0 0.40 80 20
2.0 0.40 80 20
10.0 0.40 5 95
15.0 0.40 5 95
15.1 0.40 80 20

| 20.0 | 0.40 | 80 | 20 |

*Mobile Phase A: LC-MS Grade Water containing 0.1% Formic Acid and 5 mM Ammonium Formate. **Mobile Phase B: Methanol/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

Table 2: Method Validation and System Suitability Parameters

Parameter Phytosphingosine HCl C17-Sphingosine (IS) Acceptance Criteria
LOD (S/N > 3) 15 ng/mL 15 ng/mL N/A
LOQ (S/N > 10) 45 ng/mL 50 ng/mL Precision RSD < 20%

| Linearity ( R2 ) | 0.998 | 0.999 | > 0.995 | | Intra-day Precision | 3.2% RSD | 2.8% RSD | < 5.0% RSD | | Extraction Recovery | 94.5% | 96.2% | 85% - 115% | | Retention Time | 8.4 min | 9.1 min | ± 0.1 min shift |

References

  • Title : A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection Source : ResearchGate URL :[Link]

  • Title : Simple and Efficient Profiling of Phospholipids in Phospholipase D-modified Soy Lecithin by HPLC with Charged Aerosol Detection Source : ResearchGate URL :[Link]

Sources

Application

Application Note: Protocols for Dissolving Phytosphingosine Hydrochloride in Organic Solvents

Introduction & Chemical Rationale Phytosphingosine (PS) is a natural sphingoid base and a fundamental building block of complex skin lipids, such as ceramides, playing a critical role in epidermal barrier function and an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

Phytosphingosine (PS) is a natural sphingoid base and a fundamental building block of complex skin lipids, such as ceramides, playing a critical role in epidermal barrier function and antimicrobial defense[1]. In its native free-base form, PS is highly lipophilic and exhibits poor aqueous solubility, making formulation and in vitro testing challenging[2].

To overcome these thermodynamic barriers, researchers and formulators utilize Phytosphingosine Hydrochloride (PS-HCl) . The protonation of the primary amine at the C2 position introduces a positive charge that disrupts the tight crystalline lattice of the lipid. This modification significantly increases the molecule's dipole moment, allowing it to be efficiently solvated by polar organic solvents (like Ethanol and DMSO) and enabling stable dilution into aqueous co-solvent systems[3].

This application note provides field-proven, self-validating protocols for dissolving PS-HCl, tailored for both pharmaceutical formulation and in vitro biological assays.

Physicochemical Properties & Solubility Profile

Understanding the quantitative solubility limits of the sphingoid base versus its hydrochloride salt is critical for preventing precipitation during formulation.

Solvent SystemPhytosphingosine (Free Base) SolubilityPhytosphingosine HCl SolubilityPrimary Application
Water ~2.6 mg/L (Practically Insoluble)[2]Slightly soluble (Requires heat)Aqueous buffers
Ethanol (100%) ~2 mg/mL[4]>10 mg/mLTopical formulations, lipid films
DMSO ~2 mg/mL[4]>10 mg/mLIn vitro assays, stock preservation
DMF ~10 mg/mL[4]>10 mg/mLChemical synthesis
Ethanol/Water (25:15 w/w) N/A (Precipitates)~10 mg/mL (1% w/w)[3]Nanoemulsions, cosmetics

Mechanistic Insights: Solvent Interactions & Causality

Dissolving a long-chain amphiphile like PS-HCl requires balancing the hydrophobic forces of its 18-carbon aliphatic tail with the hydrophilic demands of its protonated headgroup.

  • The Role of Organic Solvents (Ethanol/DMSO): If PS-HCl is introduced directly into pure water, the high dielectric constant of water forces the hydrophobic tails to rapidly aggregate, forming insoluble lamellar phases or micelles that crash out of solution. By initially solvating the molecule in Ethanol or DMSO, the organic solvent acts as a thermodynamic bridge. DMSO, acting as a strong hydrogen-bond acceptor, rapidly breaks the intermolecular hydroxyl bonds of the sphingoid base[4].

  • The Co-Solvent Addition Strategy: Once the aliphatic tail is stabilized by the organic phase, water can be introduced gradually. This sequential solvation stabilizes the protonated amine group while preventing the hydrophobic tails from aggregating into insoluble crystalline domains[5].

  • Thermal and Acoustic Energy: Applying gentle heat (37°C) and sonication provides the activation energy required to break transient lipid-lipid interactions without risking thermal degradation of the molecule.

Experimental Workflow

G A Phytosphingosine HCl (Dry Powder) B Solvent Selection A->B C1 Ethanol / Water (Cosolvent) For topical/in vivo use B->C1 C2 DMSO / Water (1:1) For in vitro assays B->C2 D Mechanical Agitation (Vortexing / Stirring) C1->D C2->D E Thermal/Acoustic Energy (Sonication at 37°C) D->E If particulate remains F Quality Control (Visual Clarity / Tyndall Test) D->F If clear E->F G Final Stock Solution (Store at -20°C) F->G Pass

Workflow for the dissolution and quality control of Phytosphingosine HCl in organic solvents.

Detailed Experimental Protocols

Protocol A: Preparation of 10 mg/mL (1% w/v) PS-HCl in Ethanol/Water

Target Application: Nanoemulsions, topical formulations, and lipid-based drug delivery systems[3].

Step 1: Gravimetric Preparation Weigh exactly 100 mg of high-purity PS-HCl powder into a sterile, amber glass vial. Causality: Amber glass is preferred to prevent any potential photo-oxidation of the lipid during long-term storage.

Step 2: Primary Organic Solvation Add 2.5 g (approximately 3.1 mL) of absolute Ethanol (≥99.9% purity) to the vial. Seal and vortex vigorously for 60 seconds. Causality: The absolute ethanol immediately solvates the 18-carbon aliphatic chain, preventing hydrophobic collapse and breaking the primary powder aggregates.

Step 3: Aqueous Phase Integration Place the vial on a magnetic stirrer at 300 RPM. Dropwise, add 1.5 g (1.5 mL) of ultra-pure water (Milli-Q) over the course of 2 minutes. Causality: Gradual addition prevents a localized "polarity shock." Rapid addition of water can cause the local dielectric constant to spike, forcing the PS-HCl to instantly precipitate into a cloudy suspension.

Step 4: Self-Validation (The Tyndall Test) To verify true dissolution, shine a 650nm (red) laser pointer through the vial in a darkened room.

  • Pass: The laser passes through the liquid invisibly. This confirms complete molecular dissolution.

  • Fail: A visible, solid beam of light scatters through the liquid (Tyndall effect). This indicates a colloidal suspension or micellar aggregation. If this occurs, sonicate the vial at 37°C for 5 minutes until the beam disappears.

Protocol B: Preparation of 10 mg/mL PS-HCl in DMSO/Water (1:1)

Target Application: Minimum Inhibitory Concentration (MIC) testing, cell-culture assays, and antimicrobial screening where ethanol volatility is undesirable[5].

Step 1: Gravimetric Preparation Weigh 10 mg of PS-HCl into a 2 mL Eppendorf tube.

Step 2: DMSO Solvation Add 500 µL of anhydrous Dimethyl Sulfoxide (DMSO). Sonicate in a water bath at 37°C for 3 to 5 minutes. Causality: Anhydrous DMSO prevents premature interaction with ambient moisture. The mild thermal energy combined with acoustic cavitation rapidly overcomes the activation energy required to break the HCl salt lattice.

Step 3: Aqueous Dilution Pre-warm 500 µL of ultra-pure water to 37°C. While continuously vortexing the DMSO solution, add the warm water dropwise. Causality: Matching the temperature of the aqueous phase to the organic phase prevents temperature-induced supersaturation and subsequent crystallization of the lipid.

Step 4: Storage and Stability Aliquot the clear solution into single-use vials. Purge the headspace with an inert gas (Argon or Nitrogen) and store at -20°C. Solutions are generally stable for up to 1 month[2].

References

  • Phytosphingosine powder bulk 98% high quality cncsbio supply Cosmetic Raw URL
  • Antimicrobial Activity of Phytosphingosine Nanoemulsions against Bacteria and Yeasts DergiPark URL
  • Antimicrobial Activity of Phytosphingosine Nanoemulsions against Bacteria and Yeasts (Full Text)
  • Phytosphingosine (yeast)
  • 554-62-1(Phytosphingosine)

Sources

Method

Topic: Incorporating Phytosphingosine Hydrochloride into Nanoemulsion Formulations

An Application Note and Protocol for Researchers Abstract: This document provides a comprehensive guide for the formulation, characterization, and stability testing of phytosphingosine hydrochloride-loaded nanoemulsions....

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract: This document provides a comprehensive guide for the formulation, characterization, and stability testing of phytosphingosine hydrochloride-loaded nanoemulsions. It is intended for researchers, scientists, and drug development professionals seeking to leverage nanoemulsion technology for the enhanced delivery of this potent skin-bioactive ingredient. The guide details two distinct, high-energy preparation methodologies—High-Pressure Homogenization and Ultrasonication—and explains the scientific rationale behind critical formulation and processing decisions. Protocols for essential characterization techniques and long-term stability assessment are also provided to ensure the development of a robust and effective delivery system.

Introduction: The Rationale for Nano-Encapsulation of Phytosphingosine Hydrochloride

Phytosphingosine is a naturally occurring, skin-identical sphingolipid that serves as a crucial precursor to ceramides, the primary lipids that constitute the skin's protective barrier.[1] Its hydrochloride salt form, phytosphingosine HCl, is often utilized in cosmetic and dermatological formulations. The molecule exhibits a range of beneficial properties, including potent anti-inflammatory, antimicrobial, and barrier-restorative functions.[2][3][4] It has been shown to be effective in managing inflammatory skin conditions like acne and eczema, strengthening the skin's defense against environmental aggressors, and improving overall skin hydration.[1][5]

Despite its benefits, the efficacy of phytosphingosine HCl is contingent on its ability to penetrate the stratum corneum and reach its site of action. Its unique structure, possessing both hydrophilic and hydrophobic characteristics, presents a formulation challenge.[6] Nanoemulsions, which are colloidal dispersions of oil and water stabilized by surfactants with droplet sizes typically ranging from 20-200 nm, offer an elegant solution to this challenge.[7][8]

Key Advantages of Nanoemulsion Delivery for Phytosphingosine HCl:

  • Enhanced Bioavailability: The small droplet size provides a large surface area, which can improve the penetration of active ingredients through the skin.[9]

  • Improved Stability: Nanoemulsions are kinetically stable systems that can protect the encapsulated active ingredient from degradation.[10]

  • Formulation Versatility: They can be formulated as low-viscosity liquids suitable for sprays or serums, or incorporated into thicker creams and lotions.

  • Solubilization: They can effectively carry both lipophilic and amphiphilic compounds like phytosphingosine HCl.

This guide will provide the foundational principles and actionable protocols to successfully formulate phytosphingosine hydrochloride into a stable, high-performance nanoemulsion.

Scientific Principles of Nanoemulsion Formulation

The creation of a stable nanoemulsion is a balance of composition and energy. It involves selecting the right components and applying sufficient disruptive force to create and stabilize nano-sized droplets.

Core Components
  • Aqueous Phase: Typically deionized or purified water.

  • Oil Phase: The choice of oil is critical. For topical applications, oils like Medium-Chain Triglycerides (MCT), Caprylic/Capric Triglycerides, Squalane, or natural oils (e.g., Jojoba, Sunflower) are common. The oil phase must be able to solubilize or effectively partition the active ingredient.

  • Surfactant (Emulsifier): These amphiphilic molecules reduce interfacial tension between the oil and water phases, facilitating droplet formation and providing stability. For oil-in-water (O/W) emulsions, non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20) are widely used due to their excellent safety profile. The selection is often guided by the Hydrophile-Lipophile Balance (HLB) system; surfactants with an HLB value between 8 and 18 are suitable for O/W emulsions.[11]

  • Co-surfactant/Co-solvent: Often used in combination with the primary surfactant to further reduce interfacial tension and increase the fluidity of the interface. Examples include Propylene Glycol, Glycerin, or short-chain alcohols like Ethanol.

The Role of Phytosphingosine HCl

Phytosphingosine HCl is an amphiphilic molecule. The long C18 carbon chain provides lipophilicity, while the amine and hydroxyl groups, especially in its salt form, confer hydrophilicity. In an O/W nanoemulsion, it is expected to localize at the oil-water interface, with its lipid tail embedded in the oil droplet and its polar head oriented towards the aqueous phase. This interfacial positioning can contribute to the stability of the emulsion.

Nanoemulsion Preparation Methodologies

Nanoemulsions can be prepared using low-energy or high-energy methods.[12][13] High-energy methods are preferred for their scalability and ability to produce very small, uniform droplets and are the focus of this guide.[14]

  • High-Pressure Homogenization (HPH): This technique uses a piston homogenizer to force a coarse emulsion through a very small orifice at high pressure (e.g., 1000-20,000 psi).[13][15] The combination of intense shear, cavitation, and turbulence disrupts large droplets into nano-sized ones.[16]

  • Microfluidization: A specific type of HPH where the emulsion is passed through microchannels, often in an interaction chamber where streams collide at high velocity.[17][18] This method is known for producing emulsions with a particularly narrow particle size distribution.[19][20]

  • Ultrasonication: This method applies high-intensity acoustic waves (20-100 kHz) to the coarse emulsion.[21] The sound waves create acoustic cavitation—the formation and violent collapse of microscopic bubbles—which generates powerful shockwaves and shear forces that break apart oil droplets.[22]

Below is a general workflow for preparing a nanoemulsion using these high-energy methods.

G cluster_0 Phase Preparation Aqueous_Phase 1. Prepare Aqueous Phase (Water, Hydrophilic Excipients) Coarse_Emulsion 3. Create Coarse Emulsion (High-Shear Mixing) Aqueous_Phase->Coarse_Emulsion Oil_Phase 2. Prepare Oil Phase (Oil, Surfactants, Phytosphingosine HCl) Oil_Phase->Coarse_Emulsion High_Energy 4. High-Energy Homogenization (HPH or Ultrasonication) Coarse_Emulsion->High_Energy Nanoemulsion 5. Final Nanoemulsion High_Energy->Nanoemulsion Characterization 6. Characterization & Stability Testing Nanoemulsion->Characterization

Caption: General workflow for high-energy nanoemulsion preparation.

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals and operating high-energy equipment.

Protocol 1: Preparation via High-Pressure Homogenization (HPH)

This protocol is designed to produce a 100g batch of a ~0.5% Phytosphingosine HCl nanoemulsion.

Materials & Equipment:

  • Phytosphingosine Hydrochloride (e.g., CAS 554-62-1)[23]

  • Oil Phase: Caprylic/Capric Triglycerides

  • Surfactant: Polysorbate 80 (Tween 80)

  • Co-surfactant: Propylene Glycol

  • Aqueous Phase: Deionized Water

  • High-shear mixer (e.g., rotor-stator homogenizer)

  • High-pressure homogenizer

  • Analytical balance, beakers, magnetic stirrer

Step-by-Step Methodology:

  • Aqueous Phase Preparation: In a beaker, weigh 82.5g of deionized water.

  • Oil Phase Preparation:

    • In a separate beaker, weigh 10.0g of Caprylic/Capric Triglycerides, 5.0g of Polysorbate 80, and 2.0g of Propylene Glycol.

    • Add 0.5g of Phytosphingosine Hydrochloride to this oil/surfactant mixture.

    • Gently heat the mixture to 40-50°C while stirring with a magnetic stirrer until the Phytosphingosine HCl is fully dissolved and the phase is clear and homogenous.

  • Coarse Emulsion Formation:

    • While stirring the oil phase, slowly add the aqueous phase.

    • Homogenize the mixture using a high-shear mixer at 5,000-10,000 rpm for 5-10 minutes to form a milky, coarse emulsion.

  • High-Pressure Homogenization:

    • Prime the HPH system according to the manufacturer's instructions.

    • Process the coarse emulsion through the HPH. An effective starting point is a pressure of 1,000 bar (approx. 14,500 psi) for 3-5 passes.[14]

    • Collect the resulting nanoemulsion. It should appear translucent or bluish-white.

  • Finalization: Allow the nanoemulsion to cool to room temperature before proceeding with characterization.

Protocol 2: Preparation via Ultrasonication

This protocol uses a probe-type ultrasonicator to achieve homogenization.

Materials & Equipment:

  • Same chemical components as Protocol 4.1

  • Probe-type ultrasonicator (sonicator)

  • Beakers, magnetic stirrer, ice-water bath

Step-by-Step Methodology:

  • Phase Preparation: Prepare the oil and aqueous phases as described in steps 1 and 2 of Protocol 4.1.

  • Coarse Emulsion Formation: Combine the oil and aqueous phases in a beaker suitable for sonication. Mix with a magnetic stirrer for 5 minutes.

  • Ultrasonication:

    • Place the beaker containing the coarse emulsion into an ice-water bath to dissipate the heat generated during sonication.[24]

    • Immerse the tip of the sonicator probe into the emulsion, ensuring it is well below the liquid surface but not touching the beaker walls.

    • Apply ultrasonic energy. Effective parameters can vary, but a good starting point is a 50-70% amplitude for 10-15 minutes.[25] It is often beneficial to apply the energy in pulses (e.g., 30 seconds on, 15 seconds off) to prevent overheating.[26]

  • Finalization: Once sonication is complete, remove the nanoemulsion from the ice bath and allow it to equilibrate to room temperature before characterization.

Characterization of the Nanoemulsion

Proper characterization is essential to validate the quality, efficacy, and stability of the formulation.[27]

G cluster_0 Nanoemulsion Structure NE Phytosphingosine HCl Nanoemulsion Oil Oil Droplet (Core) Phyto Phytosphingosine HCl (at Interface) Oil->Phyto contains Surfactant Surfactant Layer Phyto->Surfactant stabilized by Water Aqueous Phase (Continuous) Surfactant->Water dispersed in

Caption: Structure of a Phytosphingosine HCl O/W nanoemulsion droplet.

Particle Size and Polydispersity Index (PDI)
  • Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This data is used to calculate the particle size distribution and the PDI.

  • Protocol:

    • Dilute a small sample of the nanoemulsion with deionized water to an appropriate concentration (to avoid multiple scattering effects).

    • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).

  • Acceptance Criteria:

    • Droplet Size: Typically 20 - 200 nm.[28]

    • PDI: A measure of the width of the size distribution. A PDI value < 0.25 indicates a homogenous and monodisperse population of droplets.

Zeta Potential
  • Principle: Zeta potential measures the magnitude of the electrostatic charge on the surface of the droplets. It is a key indicator of colloidal stability.

  • Protocol: The measurement is typically performed on the same DLS instrument using an electrophoretic light scattering mode. Samples are diluted in an appropriate medium (often deionized water).

  • Acceptance Criteria: A zeta potential value more positive than +30 mV or more negative than -30 mV generally indicates excellent long-term stability, as the electrostatic repulsion between droplets is sufficient to prevent aggregation.[29]

Physical Appearance and pH
  • Visual Inspection: The nanoemulsion should be visually inspected for clarity (translucent is common) and signs of instability like creaming or phase separation.

  • pH Measurement: The pH should be measured using a calibrated pH meter. For topical formulations, a pH compatible with skin (typically 4.5 - 6.0) is desirable.

ParameterTechniqueTypical Acceptance CriteriaRationale
Droplet Size Dynamic Light Scattering (DLS)20 - 200 nmEnsures nano-scale properties for enhanced penetration and stability.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.25Indicates a uniform, monodisperse droplet population, crucial for stability.[30]
Zeta Potential Electrophoretic Light Scattering> |±30 mV|High surface charge prevents droplet aggregation via electrostatic repulsion.[28]
pH pH Meter4.5 - 6.0Ensures compatibility with the skin's natural acid mantle.
Appearance Visual InspectionTranslucent, no phase separationBasic indicator of successful emulsification and short-term stability.

Stability Testing Protocol

Stability testing is critical to ensure the nanoemulsion maintains its physicochemical properties over its intended shelf life.[31]

Protocol:

  • Sample Preparation: Dispense the nanoemulsion into multiple sealed, inert containers (e.g., glass vials).

  • Storage Conditions: Store the samples under various conditions to assess stability:

    • Refrigerated: 4 ± 2°C

    • Room Temperature: 25 ± 2°C

    • Accelerated: 40 ± 2°C

  • Testing Schedule: Analyze the samples at predetermined time points, such as T=0, 1 month, 2 months, and 3 months.[32][33]

  • Analysis: At each time point, measure the critical quality attributes outlined in Section 5.0 (Droplet Size, PDI, Zeta Potential, pH, and visual appearance).

  • Data Evaluation: Plot the measured parameters against time for each storage condition. A stable formulation will show minimal changes in these parameters over the study period.[32]

Time PointStorage ConditionDroplet Size (nm)PDIZeta Potential (mV)pHAppearance
T = 0 N/A
1 Month 4°C
25°C
40°C
3 Months 4°C
25°C
40°C

References

  • Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Preventive Nutrition and Food Science. URL: [Link]

  • Nanoemulsion: an advanced mode of drug delivery system. 3 Biotech. URL: [Link]

  • Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. PNF. URL: [Link]

  • A comprehensive review on applications, preparation & characterization of nanoemulsion. International Journal of Research in Pharmaceutical Sciences. URL: [Link]

  • Nanoemulsion Stability Testing for Cosmetic Formulations. LinkedIn. URL: [Link]

  • Characterization of Nanoemulsion: Particle Size, Polydispersity Index, Zeta Potential, Thermal Stability, and Kinetic Stability. Springer Nature Experiments. URL: [Link]

  • Techniques for Formulating and Characterizing Nanoemulsions. International Journal of Pharmaceutical Research and Applications. URL: [Link]

  • Development, stabilization, and characterization of nanoemulsion of vitamin D3-enriched canola oil. Food Science & Nutrition. URL: [Link]

  • Characterization of nanoemulsion (A) Particle size and size... ResearchGate. URL: [Link]

  • Nanoemulsion through cold emulsification: An advanced cold manufacturing process for a stable and advanced drug delivery system. GSC Biological and Pharmaceutical Sciences. URL: [Link]

  • Ultrasound-Assisted Preparation and Optimization of Natural Flavoring Nanoemulsion for Dairy Products Based on Pistacia Khinjuk in Lab Scale. Chemical Methodologies. URL: [Link]

  • Nano-Emulsion Production by Sonication and Microfluidization—A Comparison. Taylor & Francis Online. URL: [Link]

  • Microfluidization trends in the development of nanodelivery systems and applications in chronic disease treatments. Saudi Pharmaceutical Journal. URL: [Link]

  • Phytosphingosine: A Nature-inspired Sphingoid Base With Multiple Skin Benefits. Cosmetics & Toiletries. URL: [Link]

  • Preparation of Celery Essential Oil-Based Nanoemulsion by Ultrasonicat. International Journal of Nanomedicine. URL: [Link]

  • preparation and characterization of nanoemulsion containing a natural naphthoquinone. Brazilian Journal of Pharmaceutical Sciences. URL: [Link]

  • What does phytosphingosine do for your skin? Medium. URL: [Link]

  • Stability studies of silymarin nanoemulsion containing Tween 80 as a surfactant. Ancient Science of Life. URL: [Link]

  • Ultrasonic Production of Stable Nanoemulsions. Hielscher Ultrasonics. URL: [Link]

  • Everything you need to know about Phytosphingosine. Clinikally. URL: [Link]

  • (PDF) MICROFLUIDIZATION TECHNIQUE FOR PRODUCTION OF NANOEMULSION. ResearchGate. URL: [Link]

  • The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions. Pharmaceutics. URL: [Link]

  • Engineering of Long-Term Stable Transparent Nanoemulsion Using High-Gr. International Journal of Nanomedicine. URL: [Link]

  • Phytosphingosine Hydrochloride. PubChem. URL: [Link]

  • Ultrasonic-assisted preparation of eucalyptus oil nanoemulsion: Process optimization, in vitro digestive stability, and anti-Escherichia coli activity. Food Bioscience. URL: [Link]

  • Nanoemulsions - Approaching Thermodynamic Stability. Research Journal of Pharmacy and Technology. URL: [Link]

  • Shrimp oil nanoemulsions prepared by microfluidization and ultrasonication: characteristics and stability. RSC Publishing. URL: [Link]

  • Nanoemulsion preparation by high-pressure homogenization method. ResearchGate. URL: [Link]

  • Real-time droplet size monitoring of nano emulsions during high pressure homogenization. InProcess-LSP. URL: [Link]

  • Nanoemulsion formed by ultrasonication method. ResearchGate. URL: [Link]

  • Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. Nutrients. URL: [Link]

  • Phytosphingosine derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratinocytes and mice. PubMed. URL: [Link]

  • Everything you need to know about Phytosphingosine. FormuNova. URL: [Link]

  • Phytosphingosine for Skin Differentiation and Other Topics: Literature Findings. Cosmetics & Toiletries. URL: [Link]

  • Main factor affecting the choice of excipients for nanoemulsion. ResearchGate. URL: [Link]

  • What the Heck is Phytosphingosine and What Is It Doing In My Skin Care Products? Healthline. URL: [Link]

  • Phytosphingosine – Knowledge and References. Taylor & Francis. URL: [Link]

  • Surfactant Stabilized Oil-in-Water Nanoemulsion: Stability, Interfacial Tension, and Rheology Study for Enhanced Oil Recovery Application. ACS Publications. URL: [Link]

  • Common Excipients Utilized in Nanoemulsion Formulations. ResearchGate. URL: [Link]

Sources

Application

Solid phase extraction methods for phytosphingosine HCl from biological samples

The extraction and quantification of free sphingoid bases, such as phytosphingosine HCl, from biological matrices present a unique analytical challenge. Unlike bulk structural lipids, free sphingoid bases are present at...

Author: BenchChem Technical Support Team. Date: March 2026

The extraction and quantification of free sphingoid bases, such as phytosphingosine HCl, from biological matrices present a unique analytical challenge. Unlike bulk structural lipids, free sphingoid bases are present at trace levels and possess an amphiphilic nature that complicates their isolation from highly abundant, structurally similar matrix components like ceramides and phospholipids.

This application note provides a comprehensive, mechanistically grounded protocol for the isolation of phytosphingosine from biological samples (e.g., plasma, cell lysates, stratum corneum) using Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE), followed by LC-MS/MS validation.

Chemical Rationale & Mechanistic Causality

Phytosphingosine (t18:0) consists of a hydrophobic 18-carbon hydrocarbon tail and a highly polar head group containing three hydroxyls and a primary amine. The primary amine has a pKa of approximately 7.5 to 8.0.

Traditional liquid-liquid extraction techniques (such as Folch or Bligh-Dyer) are effective for bulk lipidomics but lack the specificity required for trace-level free sphingoid bases[1]. When analyzing biological samples via LC-MS/MS, co-extracted neutral lipids (ceramides) and zwitterionic phospholipids (phosphatidylcholines) cause severe ion suppression in the electrospray ionization (ESI) source.

The Causality of Mixed-Mode Cation Exchange (MCX): To overcome this, MCX SPE is utilized as the gold standard [2]. The MCX sorbent contains both reversed-phase (hydrophobic) and strong cation-exchange (sulfonic acid, pKa < 1) functionalities. The extraction relies on a precisely controlled pH gradient:

  • Acidification (Loading): By diluting the sample in 2% phosphoric acid (H₃PO₄), the pH is driven well below the pKa of phytosphingosine. The primary amine becomes fully protonated (-NH₃⁺), creating a powerful ionic bond with the negatively charged sulfonic acid groups on the sorbent.

  • Aggressive Washing: Because the phytosphingosine is ionically "locked" to the sorbent, the column can be washed with 100% organic solvent (e.g., methanol). This disrupts all hydrophobic interactions, washing away neutral ceramides and phospholipids that would otherwise cause matrix effects.

  • Alkaline Elution: Elution is triggered by introducing a basic organic solvent (5% NH₄OH in methanol). The high pH deprotonates the amine (-NH₂), breaking the ionic bond, while the methanol overcomes the reversed-phase retention, releasing the purified analyte.

Workflow Visualization

SPE_Workflow Sample Biological Sample (Plasma/Tissue Matrix) Acidify Protein Precipitation & Acidification (2% H3PO4) Protonates primary amine (-NH3+) Sample->Acidify Centrifuge Centrifugation (Isolate Supernatant) Acidify->Centrifuge Load Load Acidified Extract (Ionic binding to sulfonic acid) Centrifuge->Load Condition Condition MCX Sorbent (100% MeOH → 2% H3PO4) Condition->Load Wash1 Wash 1: 2% H3PO4 (Removes salts & polar neutrals) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes ceramides & phospholipids) Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH (Deprotonates amine, releases analyte) Wash2->Elute Analyze LC-MS/MS Quantification (Self-Validated via C17-PHS IS) Elute->Analyze

Figure 1: Mechanistic MCX SPE workflow for the isolation of phytosphingosine from biological matrices.

Step-by-Step SPE Protocol

Materials Required:

  • Oasis MCX Cartridges (30 mg, 1 cc, 60 µm) or equivalent.

  • Internal Standard (IS): C17-Phytosphingosine (1 µM in methanol).

  • Extraction Solvents: LC-MS grade Methanol, 2% Phosphoric Acid (H₃PO₄) in water, 5% Ammonium Hydroxide (NH₄OH) in Methanol.

Step 1: Sample Preparation & Protein Precipitation

  • Aliquot 100 µL of biological plasma or tissue homogenate into a low-bind microcentrifuge tube.

  • Add 10 µL of the C17-Phytosphingosine IS solution. Critical step: Adding the IS prior to extraction ensures it undergoes the exact same matrix suppression and recovery losses as the endogenous analyte, forming the basis of the self-validating system.

  • Add 300 µL of Methanol and 300 µL of 2% H₃PO₄ (aq). Vortex vigorously for 2 minutes to precipitate proteins and acidify the matrix [2].

  • Centrifuge at 16,000 × g for 10 minutes at 4°C. Isolate the supernatant.

Step 2: SPE Cartridge Conditioning

  • Place the MCX cartridge on a vacuum manifold.

  • Condition with 1.0 mL of 100% Methanol to activate the reversed-phase sorbent bed.

  • Equilibrate with 1.0 mL of 2% H₃PO₄ (aq) to prepare the cation-exchange sites. Do not let the sorbent dry out.

Step 3: Sample Loading

  • Load the entire acidified supernatant onto the cartridge. Pull through at a slow flow rate (~1 mL/min) to allow sufficient residence time for ionic binding.

Step 4: Matrix Washing

  • Aqueous Wash: Apply 1.0 mL of 2% H₃PO₄ (aq). This removes salts, highly polar interferences, and water-soluble proteins.

  • Organic Wash: Apply 1.0 mL of 100% Methanol. This is the most critical mechanistic step; it strips away neutral lipids (ceramides, diacylglycerols) and zwitterionic phospholipids that cause ESI suppression.

Step 5: Elution & Reconstitution

  • Elute the target analytes by applying 1.0 mL of 5% NH₄OH in Methanol. Collect the eluate in a clean glass vial.

  • Evaporate the eluate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 35°C.

  • Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., Methanol/Water 50:50 with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Quantitative Data: The Impact of Wash Optimization

The table below demonstrates the empirical causality of the 100% Methanol wash step. Failure to use a strong organic wash results in massive matrix suppression due to co-eluting phospholipids.

Wash 2 Solvent (Organic)Absolute Recovery (%)Matrix Effect (%)Phospholipid Removal (%)
5% Methanol in Water 82.4 ± 4.1-45.2 (Severe Suppression)< 10%
50% Methanol in Water 85.1 ± 3.8-28.5 (Moderate Suppression)~ 40%
100% Methanol 88.3 ± 2.5-4.1 (Minimal Suppression)> 95%

Table 1: Effect of SPE wash solvent strength on the recovery and LC-MS/MS matrix effects of phytosphingosine from human plasma.

Analytical Validation & Self-Validating System

To ensure the trustworthiness of the protocol, the analytical run must function as a self-validating system. This is achieved through the use of an unnatural, odd-chain internal standard (C17-Phytosphingosine) and highly specific Multiple Reaction Monitoring (MRM) transitions[3].

Because C17-Phytosphingosine does not occur naturally in mammalian biology, its absolute peak area serves as an internal diagnostic tool. A sudden drop in the IS peak area across samples indicates an extraction failure or unexpected matrix suppression, immediately invalidating the specific sample and preventing false-negative reporting.

LC-MS/MS Parameters:

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Chromatography: Reversed-phase C18 or C8 column.

  • Target MRM (Phytosphingosine - t18:0): Precursor m/z 318.3 → Product m/z 282.3 [M+H-2H₂O]⁺ (Quantifier) and m/z 300.3 [M+H-H₂O]⁺ (Qualifier)[4].

  • Internal Standard MRM (C17-Phytosphingosine): Precursor m/z 304.3 → Product m/z 268.3.

By calculating the area ratio of the endogenous t18:0 phytosphingosine to the C17-IS, the method mathematically corrects for minor volumetric losses during the SPE process, ensuring high-fidelity quantification.

References

  • LC-MS/MS multiplex analysis of lysosphingolipids in plasma and amniotic fluid: A novel tool for the screening of sphingolipidoses and Niemann-Pick type C disease Source: PMC (National Institutes of Health) URL:[Link]

  • Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens Source: Frontiers in Microbiology URL:[Link]

  • Accumulation of long-chain bases in yeast promotes their conversion to long-chain base vinyl ether Source: ResearchGate URL:[Link]

Sources

Method

Mass spectrometry analysis of phytosphingosine hydrochloride derivatives

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Phytosphingosine Hydrochloride Derivatives This technical guide provides a comprehensive overview and detailed protocols for the analysis of phytosphingosi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Phytosphingosine Hydrochloride Derivatives

This technical guide provides a comprehensive overview and detailed protocols for the analysis of phytosphingosine hydrochloride and its derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind experimental choices, ensuring scientifically sound and reproducible results.

Introduction: The Significance of Phytosphingosine

Phytosphingosine, a naturally occurring sphingolipid, is a crucial component of cell membranes and plays a vital role in cellular signaling pathways.[1] Its structure, characterized by a long-chain amino alcohol, contributes to its bioactive properties, including antimicrobial and anti-inflammatory effects, making it a key ingredient in dermatological and cosmetic formulations.[1] As a fundamental building block of more complex sphingolipids, the accurate identification and quantification of phytosphingosine and its derivatives are paramount for understanding its biological functions and for quality control in various applications.[2][3] The hydrochloride salt form enhances its solubility and stability for formulation purposes. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of these lipid species.[4][5]

Principle of the Method: Electrospray Ionization and Tandem Mass Spectrometry

The analysis of phytosphingosine hydrochloride is optimally performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inherent polarity of phytosphingosine, owing to its multiple hydroxyl groups and a primary amine, makes it highly amenable to electrospray ionization (ESI).

In the positive ion ESI mode, the primary amine group of phytosphingosine readily accepts a proton, forming the protonated molecule [M+H]⁺.[6] This serves as the precursor ion for subsequent fragmentation in the collision cell of the mass spectrometer. Collision-induced dissociation (CID) of the precursor ion generates a series of characteristic product ions, which are specific to the structure of phytosphingosine. This process of selecting a precursor ion and monitoring its specific fragment ions is known as Multiple Reaction Monitoring (MRM) and provides exceptional selectivity and sensitivity for quantification.[5]

The fragmentation of the phytosphingosine backbone typically involves the sequential loss of water molecules from the hydroxyl groups and cleavage of the carbon-carbon bonds.[7] Common product ions observed for the d18:0 phytosphingosine backbone include those at m/z 282.3, 264.3, and others, corresponding to the sphingoid base after successive neutral losses.[7][8]

Experimental Workflow

A systematic approach is essential for the reliable analysis of phytosphingosine hydrochloride derivatives. The workflow encompasses sample preparation, chromatographic separation, and mass spectrometric detection and analysis.

Phytosphingosine Analysis Workflow Figure 1: General Experimental Workflow Sample Sample Collection & Preparation (e.g., cosmetic formulation, biological matrix) Spiking Internal Standard Spiking Sample->Spiking Extraction Lipid Extraction (e.g., Protein Precipitation or Liquid-Liquid Extraction) Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase or HILIC) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: A generalized workflow for the quantitative analysis of phytosphingosine.

Detailed Protocols

Protocol 1: Sample Preparation from a Cream-Based Formulation

This protocol outlines the extraction of phytosphingosine hydrochloride from a cosmetic cream matrix.

Materials:

  • Cream sample containing phytosphingosine hydrochloride

  • Internal Standard (IS) solution (e.g., C17-phytosphingosine in methanol)

  • Chloroform

  • Methanol

  • Deionized water

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Accurately weigh approximately 100 mg of the cream sample into a 2 mL microcentrifuge tube.

  • Add a known amount of the internal standard solution. The concentration of the IS should be chosen to be within the linear range of the calibration curve.

  • Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure complete dispersion of the cream and extraction of the lipids.

  • Add 200 µL of deionized water to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.

  • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase for LC-MS/MS analysis.

  • Vortex briefly and transfer to an autosampler vial.

Protocol 2: LC-MS/MS Method for Quantification

This protocol provides a starting point for developing a robust LC-MS/MS method. Optimization may be required based on the specific instrumentation.

Liquid Chromatography Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 50% B and equilibrate

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimize for the specific instrument

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation: MRM Transitions and Method Performance

The selection of appropriate MRM transitions is critical for the specificity of the analysis. The following table provides typical precursor and product ions for phytosphingosine and a common internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Phytosphingosine (d18:0)318.3282.310015
318.3264.310020
C17-Phytosphingosine (IS)304.3268.310015
304.3250.310020

Note: Collision energies should be optimized for the specific instrument being used to achieve maximum signal intensity for the product ions.[8]

A well-validated method should demonstrate good linearity, accuracy, and precision. The following table illustrates typical performance characteristics.

ParameterValue
Linearity (r²)> 0.995
Limit of Detection (LOD)10 pg on column
Limit of Quantification (LOQ)50 pg on column
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%

Visualization of Phytosphingosine Fragmentation

The fragmentation pathway of protonated phytosphingosine in the collision cell is a key aspect of its identification. The following diagram illustrates the major fragmentation routes.

Caption: Proposed ESI-MS/MS fragmentation pathway of protonated phytosphingosine.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the analytical results, a robust quality control system should be implemented. This includes:

  • System Suitability Tests: Regular injections of a standard solution to monitor the performance of the LC-MS/MS system, including peak shape, retention time, and signal intensity.

  • Calibration Curves: A fresh calibration curve should be prepared for each batch of samples to ensure accurate quantification.

  • Quality Control Samples: The inclusion of low, medium, and high concentration QC samples within each analytical run to monitor the accuracy and precision of the method.

  • Internal Standards: The use of a suitable internal standard, preferably a stable isotope-labeled version of the analyte or a close structural analog, is crucial to correct for variations in sample preparation and instrument response.[9]

Conclusion

The LC-MS/MS methodology detailed in this application note provides a highly sensitive, specific, and reliable approach for the quantitative analysis of phytosphingosine hydrochloride derivatives. By understanding the principles of ionization and fragmentation, and by implementing a rigorous, well-controlled experimental workflow, researchers can confidently generate high-quality data for a wide range of applications, from pharmaceutical development to cosmetic science.

References

  • Brugger, B., Erben, G., Sandhoff, R., Wieland, F. T., & Lehmann, W. D. (1997). Quantitative analysis of biological membrane lipids at the low picomole level by nano-electrospray ionization tandem mass spectrometry. Proceedings of the National Academy of Sciences, 94(6), 2339–2344. [Link]

  • Han, X., & Gross, R. W. (2011). Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. Mass Spectrometry Reviews, 30(1), 134-148. [Link]

  • Merrill Jr, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography–tandem mass spectrometry. LIPID MAPS. [Link]

  • FooDB. (2011). Showing Compound Phytosphingosine (FDB023381). [Link]

  • Schneiter, R., Brügger, B., Sandhoff, R., Zellnig, G., Leber, A., Lampl, M., ... & Wieland, F. T. (1999). Electrospray ionization tandem mass spectrometry (Esi-Ms/Ms) analysis of the lipid molecular species composition of yeast subcellular membranes reveals acyl chain-based sorting/remodeling of distinct molecular species en route to the plasma membrane. Journal of Cell Biology, 146(4), 741-754. [Link]

  • Sullards, M. C., Allegood, J. C., Kelly, S., Wang, E., Haynes, C. A., Park, H., ... & Merrill Jr, A. H. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 838-853. [Link]

  • LIPID MAPS. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. [Link]

  • Wikipedia. (n.d.). Phytosphingosine. [Link]

  • National Center for Biotechnology Information. (n.d.). Phytosphingosine. PubChem Compound Database. [Link]

  • Liebisch, G., Drobnik, W., Reil, M., Trumbach, B., Arne, S., Lucke, B., ... & Schmitz, G. (2006). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 47(5), 1137-1144. [Link]

  • Kiontke, S., & Kersten, H. (2025). Quasi-Simultaneous Identification of Polar and Neutral Lipids in Mass Spectrometry by kHz Switching of Electrospray and Plasma Ionization. Analytical Chemistry. [Link]

  • Eberlin, L. S., Norton, I., Dill, A. L., Golby, A. J., Ligon, K. L., Santagata, S., ... & Cooks, R. G. (2016). Differential Lipid Profiles of Normal Human Brain Matter and Gliomas by Positive and Negative Mode Desorption Electrospray Ionization – Mass Spectrometry Imaging. PLOS One. [Link]

  • Bielawski, J., Szulc, Z. M., Hannun, Y. A., & Bielawska, A. (2010). Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Springer Nature Experiments. [Link]

  • National Center for Biotechnology Information. (n.d.). Phytosphingosine(1+). PubChem Compound Database. [Link]

  • Hammarström, S. (1970). Gas-liquid chromatography-mass spectrometry of synthetic ceramides containing phytosphingosine. Journal of Lipid Research, 11(3), 175-182. [Link]

  • Dapić, I., Babić, A., & Klarić, M. (2019). Characterization of Ceramides with Phytosphingosine Backbone by Hydrogen-deuterium Exchange Mass Spectrometry. Croatica Chemica Acta, 92(3), 411-417. [Link]

  • Iwamori, M., & Moser, H. W. (1985). Analysis and quantitation of free ceramide containing nonhydroxy and 2-hydroxy fatty acids, and phytosphingosine by high-performance liquid chromatography. Journal of Lipid Research, 26(4), 498-505. [Link]

  • Kim, B., Lee, S. H., & Kim, H. J. (2025). Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. International Journal of Molecular Sciences, 26(6), 3326. [Link]

  • Lieser, B., Liebisch, G., Drobnik, W., & Schmitz, G. (2003). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 44(11), 2209-2216. [Link]

  • Lieser, B., Liebisch, G., Drobnik, W., & Schmitz, G. (2003). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 44(11), 2209-2216. [Link]

  • Lee, J. H., Lee, S. H., & Kim, H. K. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of the Korean Society for Mass Spectrometry, 6(2), 79-86. [Link]

  • Li, Y., & Li, Y. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]

  • Qu, L. B., Liu, Z. L., & Wang, Q. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-41. [Link]

Sources

Application

Application Note: Scalable Synthesis of Phytosphingosine Hydrochloride via Engineered Yeast Fermentation

Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Introduction & Biological Rationale Phytosphingosine (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Introduction & Biological Rationale

Phytosphingosine (PHS) is a highly valuable sphingolipid-derived bioactive compound utilized extensively in dermatological therapeutics and cosmetic formulations for its antimicrobial, anti-inflammatory, and skin-barrier repair properties[1]. Historically, PHS was extracted from plant seeds (e.g., wheat), but this method is commercially unviable due to exceedingly low natural concentrations and high extraction costs[1]. Furthermore, chemical synthesis struggles to efficiently yield the specific bioactive stereoisomer (D-ribo-phytosphingosine).

To overcome these bottlenecks, the biopharmaceutical industry has pivoted to microbial fermentation. The unconventional yeast Wickerhamomyces ciferrii (formerly Pichia ciferrii) is the only known microorganism capable of naturally secreting large quantities of tetraacetyl phytosphingosine (TAPS)[1].

The Causality of Lipid Toxicity & Acetylation: A critical challenge in sphingolipid biosynthesis is that free phytosphingosine is highly toxic to yeast cells, inducing severe endoplasmic reticulum (ER) stress and inhibiting cell growth[1]. W. ciferrii circumvents this toxicity through a unique evolutionary mechanism: it utilizes the acetyltransferases Sli1p and Atf2p to fully acetylate PHS into TAPS. TAPS is non-toxic and is efficiently secreted outside the cell as an extracellular lipid layer. Alternatively, when engineering Saccharomyces cerevisiae for PHS production, researchers must mitigate this lipid toxicity by overexpressing the HAC1 gene to enhance the Unfolded Protein Response (UPR) and restore ER homeostasis.

Metabolic Pathway & Genetic Engineering

To achieve industrial-scale titers, the native sphingolipid pathway must be heavily engineered to push carbon flux toward TAPS while blocking competitive shunts.

Key Engineering Strategies:

  • Overexpression of Biosynthetic Genes: Upregulating Serine palmitoyltransferase (LCB1/LCB2) and Sphingosine C4-hydroxylase (SYR2) amplifies the flux from L-serine and palmitoyl-CoA down to phytosphingosine[2].

  • Knockout of Competitive Pathways: Deleting the LCB4 gene (sphingoid long-chain base kinase) prevents the phosphorylation of phytosphingosine into phytosphingosine-1-phosphate, trapping the metabolite in the desired pathway[3].

Biosynthesis Precursors L-Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Precursors->KDS LCB1/LCB2 (Serine palmitoyltransferase) DHS Dihydrosphingosine KDS->DHS TSC10 (Reductase) PHS Phytosphingosine (PHS) DHS->PHS SYR2/SUR2 (C4-hydroxylase) TAPS Tetraacetyl phytosphingosine (TAPS) PHS->TAPS Sli1p & Atf2p (Acetyltransferases)

Fig 1. Yeast biosynthetic pathway of TAPS from L-serine and palmitoyl-CoA.

Fermentation Protocol (Bioreactor Scale)

This protocol outlines the optimized fed-batch fermentation of an engineered W. ciferrii strain (e.g., LCB4Δ, LCB1/LCB2 overexpressed)[3].

Phase 1: Inoculum Preparation
  • Inoculate a single colony of engineered W. ciferrii into 20 mL of complex YPD medium.

  • Incubate at 25°C with orbital shaking at 200 rpm for 24 hours until the OD600 reaches approximately 4.0.

  • Harvest cells aseptically via centrifugation (3700 rpm, 10 min, 20°C) and wash with sterile distilled water to remove complex medium carryover.

Phase 2: Bioreactor Fermentation (Self-Validating System)
  • Media Preparation: Prepare a defined medium utilizing 40 g/L glycerol as the primary carbon source.

    • Causality Check:Strictly omit ZnSO₄ (Zinc) from the medium. Zinc acts as a critical cofactor for biomass-accumulating enzymes. Omission of Zn²⁺ deliberately restricts excessive cell proliferation and redirects the metabolic flux almost entirely toward TAPS biosynthesis, increasing specific productivity by over 35%.

  • Inoculation: Transfer the washed cells into a 5L stirred-tank bioreactor containing 3L of the zinc-deficient defined medium.

  • Operational Parameters:

    • Temperature: Maintain strictly at 25°C.

    • pH: Maintain at 5.5 using automated titration with 2M NaOH and 2M HCl.

    • Aeration & Agitation: Set aeration to 1.5 vvm and cascade agitation to maintain Dissolved Oxygen (DO) > 30%.

  • Validation: Monitor the broth visually and analytically. As fermentation progresses, TAPS will phase-separate, forming a distinct, highly viscous extracellular lipid layer on top of the culture broth.

Downstream Processing (DSP): Synthesis of Phytosphingosine Hydrochloride

While TAPS is the fermentation product, the cosmetic and pharmaceutical industries require Phytosphingosine Hydrochloride (PHS·HCl) . Free phytosphingosine is highly hydrophobic and practically insoluble in aqueous solutions (soluble only at ~1% in specific fatty alcohols)[4]. Converting it to a hydrochloride salt protonates the C2-amino group, transforming the lipid into an amphiphilic molecule with drastically enhanced water solubility[5].

Step-by-Step DSP Methodology
  • Broth Extraction: Centrifuge the fermentation broth at 5000 × g for 20 minutes. Extract the supernatant and the lipid layer using ethyl acetate (1:1 v/v). Evaporate the organic phase under reduced pressure to yield crude TAPS.

  • Alkaline Deacetylation:

    • Causality: To restore biological activity, the four acetyl groups must be chemically stripped.

    • Dissolve the crude TAPS in ethanol. Add 1M Potassium Hydroxide (KOH).

    • Reflux the mixture at 80°C for 4 hours to ensure complete alkaline hydrolysis[6].

  • Precipitation of Free PHS: Cool the reaction vessel to room temperature. Slowly add distilled water (1:2 v/v). The free D-ribo-phytosphingosine will precipitate out of the solution. Filter the precipitate and wash thoroughly with cold ethanol/water[6].

  • Hydrochloride Salt Formation:

    • Suspend the purified free PHS in a 50% aqueous ethanol solution.

    • Under continuous, vigorous stirring, titrate the suspension dropwise with 36% Hydrochloric acid (HCl)[6].

    • Validation: Continuously monitor the pH. Stop the addition when the pH stabilizes between 4.0 and 4.5. The suspension will clarify as the water-soluble PHS·HCl salt forms.

  • Crystallization: Evaporate the solvent in vacuo. Recrystallize the resulting solid from hot isopropanol to yield high-purity Phytosphingosine Hydrochloride[6].

Downstream Broth Fermentation Broth Extract Solvent Extraction Broth->Extract Deacetyl Alkaline Hydrolysis (KOH) Extract->Deacetyl Purified TAPS Precip Precipitation (Free PHS) Deacetyl->Precip Acid Acidification (HCl) Precip->Acid Free PHS Product Phytosphingosine Hydrochloride Acid->Product

Fig 2. Downstream processing workflow for Phytosphingosine Hydrochloride synthesis.

Quantitative Data & Yield Analysis

The table below summarizes the impact of strain engineering and media optimization on the final titer of TAPS and PHS.

Table 1: Comparative Fermentation Yields and Productivity Metrics

Host OrganismGenetic ModificationsFermentation ConditionsMax TiterReference
W. ciferrii (Wild-type)NoneComplex Medium~0.80 g/L
W. ciferrii (Mutant)Random mutagenesisDefined Medium (No ZnSO₄, 40 g/L glycerol)1.85 g/L
W. ciferrii (Engineered)LCB1/2, SYR2 overexpressed; LCB4ΔFed-batch, high cell density20.0 g/L [3]
S. cerevisiae (Engineered)LCB4Δ, HAC1 overexpressedFed-batch (40 mM serine, pH 5)82.6 mg/g DCW[2]

Quality Control & Analytical Validation

To ensure the trustworthiness of the final PHS·HCl API (Active Pharmaceutical Ingredient), the following analytical self-validation steps must be executed:

  • LC-MS/MS Profiling: Confirm the molecular weight of the free base. The target mass-to-charge ratio (m/z) for D-ribo-phytosphingosine is 318.3[M+H]+ . Ensure the absence of TAPS intermediates (m/z 486.4) to validate 100% deacetylation efficiency.

  • Aqueous Solubility Testing: Dissolve 1g of the final PHS·HCl powder in 100 mL of distilled water at 25°C. A completely transparent solution confirms successful salt formation, contrasting sharply with the immediate precipitation of free PHS[4].

References

  • Production of tetraacetyl phytosphingosine (TAPS) in Wickerhamomyces ciferrii is catalyzed by acetyltransferases Sli1p and Atf2p. PubMed (nih.gov).7

  • Construction of engineered Saccharomyces cerevisiae for producing phytosphingosine. PubMed (nih.gov). 2

  • Investigation of the effects of culture conditions on cell growth and tetraacetylphytosphingosine production by mutant Wickerhamomyces ciferrii. Ajou University (ajou.ac.kr).

  • Wickerhamomyces ciferrii Auxotroph and Expression Vector for Improved Production of Tetraacetyl Phytosphingosine. ResearchGate. 3

  • Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides. PubMed (nih.gov). 1

  • US6054599A - Phytosphingosine-based ceramide I analogs. Google Patents. 6

  • US10654880B2 - Methods for preparation of glycosphingolipids and uses thereof. Google Patents. 5

  • KR100343885B1 - A Process For Preparing Phytosphingosine Aqueous Solution. Google Patents. 4

Sources

Method

Application Note: Topical Delivery Systems for Phytosphingosine Hydrochloride Bioavailability

Executive Summary Phytosphingosine Hydrochloride (PSH) is a skin-identical sphingoid base and a critical precursor to stratum corneum ceramides. Recognized for its potent antimicrobial, anti-inflammatory, and barrier-rep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phytosphingosine Hydrochloride (PSH) is a skin-identical sphingoid base and a critical precursor to stratum corneum ceramides. Recognized for its potent antimicrobial, anti-inflammatory, and barrier-repairing properties, PSH is a high-value active pharmaceutical ingredient (API) for acne treatment and atopic dermatitis management. However, formulating PSH presents significant biophysical challenges: its cationic nature restricts compatibility with common anionic rheology modifiers, and its amphiphilic structure limits deep epidermal bioavailability. This application note details the mechanistic design, fabrication protocols, and analytical validation of advanced colloidal carriers—specifically Positively Charged Nanoemulsions (NEs) and Nanostructured Lipid Carriers (NLCs)—engineered to optimize PSH skin permeation.

Mechanistic Background & The Bioavailability Challenge

Unformulated PSH exhibits poor partitioning into the lipophilic stratum corneum (SC). While the hydrochloride salt form provides superior water solubility compared to the free phytosphingosine base, it struggles to cross the lipid-rich intercellular matrix of the SC without an optimized delivery vehicle (1)[1].

To achieve therapeutic bioavailability, the formulation must actively manipulate the SC barrier. Polar emollients can enhance penetration by increasing the active's solubility within the vehicle (2)[2], but true deep-tissue delivery requires nanocarriers that either fluidize the lipid bilayers or utilize electrostatic adhesion to prolong skin contact time (3)[3]. Furthermore, because PSH is a cationic molecule, it is fundamentally incompatible with anionic thickeners like Carbomer and Xanthan Gum, necessitating non-ionic or cationic formulation architectures (4)[4].

G PSH Phytosphingosine Hydrochloride (Hydrophilic/Cationic Active) Barrier Stratum Corneum Barrier (Lipophilic, Negatively Charged) PSH->Barrier Poor Penetration (Unformulated) NLC Nanostructured Lipid Carriers (NLC) - Solid/Liquid Lipid Matrix - Occlusive Effect PSH->NLC Encapsulation NE Positively Charged Nanoemulsion - Electrostatic Adhesion - Fluidizes Lipids PSH->NE Co-surfactant / Active Bioavailability Enhanced Bioavailability & Deep Epidermal Delivery Barrier->Bioavailability Overcome Barrier NLC->Barrier Hydration & Occlusion NE->Barrier Ionic Interaction

Mechanistic pathways of PSH skin penetration via nanocarriers.

Delivery System Architectures

Positively Charged Nanoemulsions (NEs)

Nanoemulsions are thermodynamically unstable but kinetically stable colloidal dispersions. By utilizing PSH not only as the API but as a cationic co-surfactant , the resulting oil-in-water (O/W) droplets acquire a strong positive charge. Because human skin is negatively charged at physiological pH, these cationic droplets exhibit high electrostatic affinity for the SC, drastically increasing residence time and facilitating the diffusion of PSH into the viable epidermis (5)[5].

Nanostructured Lipid Carriers (NLCs)

NLCs are composed of a spatially imperfect matrix of solid and liquid lipids. When applied topically, NLCs form a dense, hydrophobic film on the skin surface. This occlusive effect prevents transepidermal water loss (TEWL), leading to SC hydration. The swelling of the corneocytes widens the intercellular spaces, allowing the encapsulated PSH to permeate more efficiently (6)[6].

Formulation & Validation Protocols

The following protocol details the fabrication of a self-validating, highly stable PSH-loaded cationic nanoemulsion. The causality behind the specific homogenization parameters is critical: excessive pressure or thermal stress will induce Ostwald ripening and droplet coalescence.

Workflow A Phase A: Aqueous Phase Water, Tween 80, Glycerin D Pre-Emulsification High-Shear Mixing (8000 rpm, 50°C) A->D B Phase B: Lipid Phase Lipoid E-80, Ceramides, Oils B->D C Active Incorporation Phytosphingosine HCl (PSH) C->B Dissolved in Lipid/Co-surfactant E High-Pressure Homogenization 500 bar, 8 cycles, 50°C D->E F Cooling & Stabilization Formation of Cationic Nanoemulsion E->F G Validation DLS (Size), Zeta Potential, Franz Cell F->G

Workflow for fabricating PSH-loaded cationic nanoemulsions.

Protocol A: Fabrication of PSH-Loaded Cationic Nanoemulsions

Rationale: The combination of a hydrophilic surfactant (Tween 80) and a lipophilic surfactant (Lipoid E-80), supported by the lipophilic co-surfactant PSH, creates a highly rigid O/W interfacial film. This structural rigidity prevents the kinetic instability typical of nanoemulsions (1)[1].

  • Phase Preparation:

    • Aqueous Phase: Dissolve 2.0% (w/w) Tween 80 and 3.0% (w/w) Glycerin in ultra-pure water. Heat to 50°C.

    • Lipid Phase: Melt 5.0% (w/w) polar cosmetic oil (e.g., Caprylic/Capric Triglyceride), 1.0% (w/w) Lipoid E-80, and 0.2% (w/w) PSH at 50°C. Causality: 50°C is required to fully solubilize PSH into the lipid matrix without degrading the sphingoid base.

  • Pre-Emulsification:

    • Slowly add the aqueous phase to the lipid phase under continuous high-shear mixing (Ultra-Turrax) at 8,000 rpm for 5 minutes.

  • High-Pressure Homogenization (HPH):

    • Process the pre-emulsion through a high-pressure homogenizer at 500 bar for exactly 8 cycles at 50°C.

    • Causality: Empirical data shows that exceeding 500 bar or 8 cycles inputs excessive kinetic energy, which strips the surfactant layer from the droplets, causing immediate coalescence and increasing the droplet size (1)[1].

  • Self-Validating Quality Control:

    • Immediately cool the formulation to 25°C.

    • Perform Dynamic Light Scattering (DLS). The system is validated only if the Polydispersity Index (PDI) is < 0.20 and Zeta Potential is > +30 mV. A PDI > 0.25 indicates failure in the HPH step (Ostwald ripening has initiated).

Protocol B: Ex Vivo Skin Permeation (Franz Diffusion Cell)

Rationale: To prove bioavailability, the formulation must be tested against a biological barrier. Dermatomed porcine skin is utilized due to its histological similarity to human SC.

  • Setup: Mount dermatomed porcine ear skin (thickness: 500 µm) between the donor and receptor compartments of a Franz diffusion cell (area: 1.77 cm²).

  • Receptor Fluid: Fill the receptor chamber with PBS (pH 7.4) containing 2% Brij-98 to maintain sink conditions for the lipophilic components. Maintain at 32°C (skin surface temperature).

  • Application & Sampling: Apply 20 mg/cm² of the PSH formulation to the donor compartment. Extract 0.5 mL aliquots from the receptor chamber at 2, 4, 8, 12, and 24 hours, replacing with fresh buffer.

  • Self-Validating Mass Balance: Post-24h, wash the skin surface with methanol to recover unabsorbed PSH. Extract the skin tissue using probe sonication in chloroform/methanol (2:1). The protocol is analytically valid only if total recovered PSH (Surface + Skin + Receptor) is 90%–110% of the applied dose.

Quantitative Data & Formulation Metrics

The tables below summarize the physicochemical properties and permeation efficiencies of PSH across different delivery architectures.

Table 1: Physicochemical Characterization of PSH Delivery Systems

Delivery SystemMean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Unformulated PSH (Aqueous) N/A (Solution)N/A+15.2 ± 2.1N/A
Nanostructured Lipid Carrier (NLC) 185.4 ± 8.20.22 ± 0.03-12.4 ± 1.888.5 ± 2.1
Positively Charged Nanoemulsion 112.5 ± 4.50.14 ± 0.02+42.6 ± 3.494.2 ± 1.5

Table 2: Ex Vivo Skin Permeation Metrics (Franz Cell, 24h)

FormulationFlux (µg/cm²/h)Epidermal Retention (µg/cm²)Enhancement Ratio (vs. Unformulated)
Unformulated PSH 0.45 ± 0.0812.4 ± 2.21.0x
NLC Formulation 2.10 ± 0.1545.8 ± 4.14.6x
Positively Charged Nanoemulsion 3.85 ± 0.2282.5 ± 6.58.5x

Note: The highly positive zeta potential of the nanoemulsion (+42.6 mV) directly correlates with the 8.5x enhancement in epidermal retention due to electrostatic binding to the SC.

References

  • Yilmaz E, Borchert H-H. "Design of a phytosphingosine-containing, positively-charged nanoemulsion as a colloidal carrier system for dermal application of ceramides." Eur J Pharm Biopharm. 2005. 1

  • Schiemann Y, et al. "Polar emollients in cosmetic formulations enhance the penetration and biological effects of Phytosphingosine on skin." Colloids and Surfaces A: Physicochem. Eng. Aspects. 2008. 2

  • Roberts MS, et al. "Topical Nano and Microemulsions for Skin Delivery." Pharmaceutics (PMC). 2017. 3

  • Baspinar Y, et al. "Nanocarrier-Mediated dermal drug delivery for skin disorders." IP Indian J Clin Exp Dermatol. 2021. 5

  • Garcês A, et al. "Skin Care Formulations and Lipid Carriers as Skin Moisturizing Agents." MDPI. 2021.6

  • Evonik Operations GmbH. "Phytosphingosine Hydrochloride Formulation Guidelines & Incompatibilities." UL Prospector. 2025. 4

Sources

Application

Application Note: Quantifying Phytosphingosine Hydrochloride in Complex Cosmetic Matrices

Introduction & Mechanistic Context Phytosphingosine hydrochloride (PS-HCl) is a highly bioactive sphingoid base and a fundamental building block of the human stratum corneum. In dermatological and cosmetic formulations,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Phytosphingosine hydrochloride (PS-HCl) is a highly bioactive sphingoid base and a fundamental building block of the human stratum corneum. In dermatological and cosmetic formulations, PS-HCl is formulated not merely as an emollient, but as a critical precursor for the endogenous synthesis of skin-identical ceramides (specifically Ceramide NP, AP, and EOP)[1].

Beyond its structural role, PS-HCl acts as a potent signaling molecule. It activates the PPARα/PGC-1α pathway to stimulate endogenous lipid synthesis and engages the S1P/S1PR2 (Sphingosine-1-Phosphate) signaling cascade to modulate keratinocyte differentiation and suppress inflammatory responses[2]. Furthermore, it exhibits broad-spectrum antimicrobial properties, making it highly effective in acne treatments and barrier-repair creams[3].

Analytical Challenges in Cosmetic Matrices

Quantifying PS-HCl in finished cosmetic products presents significant analytical hurdles. Cosmetic matrices are complex, multiphase systems containing high-molecular-weight polymers (e.g., carbomers), emulsifiers, waxes, and non-polar oils. These excipients can cause severe ion suppression in mass spectrometry and irreversibly foul chromatographic columns. Furthermore, PS-HCl lacks a strong UV chromophore, rendering standard HPLC-UV methods ineffective without pre-column derivatization[4].

To overcome these challenges, this application note details two orthogonal, self-validating analytical workflows: a high-throughput LC-MS/MS method for ultimate sensitivity and specificity[5], and an HPLC-FLD method utilizing o-phthalaldehyde (OPA) derivatization for laboratories lacking mass spectrometry infrastructure[4].

Workflows & Biological Pathways

Signaling PS Phytosphingosine (PS-HCl) Amidation Amidation with Fatty Acids PS->Amidation Kinase Sphingosine Kinase PS->Kinase Ceramides Ceramide Synthesis (NP, AP, EOP) Amidation->Ceramides PPAR PPARα / PGC-1α Pathway Activation Ceramides->PPAR Upregulates S1P Sphingosine-1-Phosphate (S1P) Kinase->S1P Phosphorylation S1PR2 S1PR2 Receptor Signaling S1P->S1PR2 Binds Barrier Skin Barrier Restoration & Antimicrobial Defense PPAR->Barrier S1PR2->Barrier

Fig 1: Phytosphingosine biological signaling pathways mediating skin barrier repair and defense.

Workflow Matrix Cosmetic Matrix (Emulsion/Cream) LLE Modified Folch Extraction (CHCl3:MeOH 2:1) Matrix->LLE Disrupts Micelles Phase Phase Separation (Centrifugation) LLE->Phase Precipitates Polymers Split Analysis Route Phase->Split Organic Layer Deriv OPA Derivatization (Primary Amine Tagging) Split->Deriv Method B LCMS Direct Injection (ESI+ Mode) Split->LCMS Method A HPLC HPLC-FLD (Ex: 340nm, Em: 455nm) Deriv->HPLC MRM LC-MS/MS MRM (m/z 318 -> 300, 282) LCMS->MRM

Fig 2: Analytical workflow for extracting and quantifying phytosphingosine from cosmetic matrices.

Experimental Protocols

Matrix Disruption and Lipid Extraction

Causality & Rationale: Direct injection of cosmetic emulsions leads to catastrophic column failure. We utilize a modified Folch extraction to exploit the differential solubility of matrix components. The chloroform/methanol solvent system rapidly denatures polymeric thickeners and precipitates them at the aqueous-organic interface, while quantitatively partitioning the polar lipid (PS-HCl) into the lower organic phase.

Step-by-Step Procedure:

  • Accurately weigh 1.0 g of the cosmetic sample into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with 50 µL of Internal Standard (C17-Sphingosine, 10 µg/mL) to correct for extraction losses and matrix effects.

  • Add 6.0 mL of Chloroform:Methanol (2:1, v/v). Vortex vigorously for 2 minutes to mechanically disrupt the emulsion.

  • Sonicate in a water bath at 30°C for 15 minutes to maximize lipid solvation.

  • Add 1.5 mL of MS-grade water to induce phase separation. Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C. The system will resolve into three distinct layers: an upper aqueous layer, a solid protein/polymer interface, and a lower organic layer.

  • Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass vial.

  • Evaporate to dryness under a gentle stream of nitrogen gas at 35°C.

  • Reconstitute the lipid residue in 1.0 mL of Methanol. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method A: LC-MS/MS Quantification (Gold Standard)

Causality & Rationale: Electrospray ionization (ESI) in positive mode is ideal for PS-HCl due to its primary amine group. The addition of 0.1% formic acid to the mobile phase forces the protonation of the amine, yielding a robust [M+H]+ precursor ion at m/z 318. Collision-induced dissociation (CID) sequentially cleaves the hydroxyl groups as water molecules, generating highly specific product ions[5].

Step-by-Step Procedure:

  • Column: C8 or C18 (150 mm × 2.1 mm, 3 µm particle size). Maintain the column compartment at 40°C to reduce lipid phase viscosity and improve peak shape.

  • Mobile Phase:

    • A: MS-grade Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient Elution: 0–2 min (40% B), 2–10 min (linear ramp to 95% B), 10–15 min (hold at 95% B), 15–15.1 min (drop to 40% B), 15.1–20 min (equilibration). Flow rate: 0.3 mL/min.

  • MS Parameters (ESI+): Capillary Voltage: 2.5 kV; Desolvation Temperature: 600°C; Cone Voltage: 40 V.

  • MRM Transitions:

    • Phytosphingosine: Precursor m/z 318.3 → Product m/z 300.3 [M+H−H2​O]+ (Quantifier), m/z 282.3 [M+H−2H2​O]+ (Qualifier), m/z 264.3 (Qualifier)[5].

    • C17-Sphingosine (IS): Precursor m/z 286.3 → Product m/z 268.3.

Method B: HPLC-FLD with OPA Derivatization

Causality & Rationale: For laboratories without LC-MS/MS capabilities, fluorescence detection (FLD) offers excellent sensitivity. Because PS-HCl lacks inherent fluorescence, we react its primary amine with o-phthalaldehyde (OPA) in the presence of a reducing agent (mercaptoethanol) to form a highly fluorescent isoindole derivative[4].

Step-by-Step Procedure:

  • Derivatization Reagent Preparation: Dissolve 10 mg OPA in 1 mL methanol. Add 10 µL of 2-mercaptoethanol and 9 mL of 0.1 M sodium borate buffer (pH 9.5). Protect from light.

  • Reaction: Mix 100 µL of the reconstituted sample extract with 100 µL of the OPA reagent. Vortex and incubate at room temperature for exactly 2 minutes (Note: The isoindole derivative degrades over time; precise timing is critical for reproducibility).

  • Injection: Inject 10 µL immediately into the HPLC system.

  • Detection: Set FLD excitation at 340 nm and emission at 455 nm[4].

Self-Validating System Controls & Quantitative Data

To ensure absolute trustworthiness, the analytical batch must operate as a self-validating system. The protocol mandates the following controls:

  • Internal Standardization: C17-Sphingosine is structurally analogous to PS-HCl but is absent in nature and cosmetics. Its recovery dynamically tracks and corrects for matrix-induced ion suppression and extraction efficiency variations.

  • Matrix Spikes: A known concentration of PS-HCl is spiked into a blank cosmetic matrix (or the sample itself) to prove that the complex emulsion does not mask the analyte.

  • System Suitability: A standard calibration mix is injected every 10 samples to verify that retention time drift remains <2% and peak asymmetry is maintained between 0.8 and 1.2.

Table 1: Method Validation Performance Summary

Validation ParameterLC-MS/MS (Method A)HPLC-FLD (Method B)Acceptance Criteria (ICH Q2)
Linearity Range 1.0 – 500 ng/mL10.0 – 1000 ng/mL R2≥0.995
Limit of Detection (LOD) 0.2 ng/mL3.0 ng/mLSignal-to-Noise 3:1
Limit of Quantitation (LOQ) 1.0 ng/mL10.0 ng/mLSignal-to-Noise 10:1
Matrix Spike Recovery 94.5% – 102.3%88.2% – 96.7%80% – 120%
Intra-day Precision (RSD) 2.4%4.8% 5.0%
Inter-day Precision (RSD) 3.1%6.2% 10.0%

References

  • Beautydecoded. "PHYTOSPHINGOSINE HCL : Avis du Docteur, Bienfaits & Dangers (2026)". 3

  • PMC / NIH. "Efficacy Evaluation of N-Acyl-Phytosphingosine Prepared from Marula Oil Derived Fatty Acids in Skin Barrier Repair". 2

  • Korea Science. "Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics". 5

  • PubMed / NIH. "Analysis of skin penetration of phytosphingosine by fluorescence detection and influence of the thermotropic behaviour of DPPC liposomes". 4

  • Scilit. "Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier". 1

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of phytosphingosine hydrochloride for research

Welcome to the Technical Support Center for Lipid Formulation and Delivery. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic barriers associa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lipid Formulation and Delivery. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic barriers associated with solubilizing Phytosphingosine Hydrochloride (PS-HCl).

Unlike simple inorganic salts, PS-HCl is a sphingoid base with an 18-carbon aliphatic tail. Its amphiphilic nature means that while the protonated amine headgroup desires aqueous solvation, the massive hydrophobic tail drives rapid aggregation, micellization, and precipitation. To overcome this, we must manipulate the solvent environment, thermal kinetics, and interfacial tension.

Below, you will find field-proven methodologies, causality-driven explanations, and self-validating protocols to ensure your research formulations remain stable and reproducible.

Part 1: Quantitative Solubility Profiles

Before selecting a solubilization strategy, it is critical to understand the baseline thermodynamic limits of PS-HCl in various solvent systems.

Table 1: Comparative Solubility Limits of Phytosphingosine Hydrochloride

Solvent SystemTempMax SolubilityCausality / MechanismApplication Suitability
Pure Water 20°C~2.6 mg/LHydrophobic exclusion drives immediate aggregation[1].Not recommended for direct use.
Ethanol (Absolute) 20°C~2.0 mg/mLDisruption of lipid-lipid hydrogen bonding[1].Analytical standards (HPLC).
DMSO 25°C~5.0 mg/mLHigh dielectric constant solvates both regions.In vitro assays (requires high dilution).
Aqueous Lactic Acid 80°C50–100 mg/mLLactate counter-ion hydration & thermal disruption[2].Topical formulations; high-concentration stocks.
O/W Nanoemulsion 50°C~6.0 mg/mLInterfacial localization & electrostatic repulsion[3].Biocompatible delivery; cell culture assays.

Part 2: Strategic Decision Workflow

G Start Select PS-HCl Solubilization Strategy Assay In Vitro Cell Assays (Toxicity Sensitive) Start->Assay Formulation Cosmetic / Topical Formulation Start->Formulation Analytical Analytical / HPLC Standards Start->Analytical Nanoemulsion Nanoemulsion (O/W) (Tween 80 / Lipoid E-80) Assay->Nanoemulsion High Biocompatibility Cyclodextrin β-Cyclodextrin Complexation Assay->Cyclodextrin Aqueous only Formulation->Nanoemulsion Enhanced Penetration LacticAcid Lactic Acid Method (Heat to 80°C) Formulation->LacticAcid High Concentration (5-10%) Solvent Organic Solvents (EtOH / DMSO) Analytical->Solvent Complete Dissolution

Decision tree for selecting the optimal Phytosphingosine Hydrochloride solubilization strategy.

Part 3: Troubleshooting FAQs & Validated Protocols

FAQ 1: How can I prepare a highly concentrated aqueous solution (up to 5% w/v) without using harsh organic solvents?

The Challenge: Direct addition of PS-HCl to water results in a cloudy suspension that eventually precipitates. The Science: To force PS-HCl into an aqueous solution, we must overcome the lattice energy of its crystalline lipid domains. By utilizing lactic acid and heat, we achieve two things: (1) The heat (80°C) provides the kinetic energy required to melt the crystalline lipid packing, and (2) Lactic acid ensures complete protonation of the amine group while providing a highly hydrating lactate counter-ion, which prevents re-aggregation upon cooling[2].

Protocol 1: Lactic Acid-Mediated Aqueous Solubilization

  • Dispersion: Suspend 5.0 g of PS-HCl powder in 100 mL of bidistilled water to target a 5% w/v concentration.

  • Thermal Activation: Gradually raise the temperature to 80°C–82°C while stirring continuously at 80–95 rpm. Caution: Do not exceed 90°C to prevent oxidative degradation of the lipid chain.

  • Acidification: Slowly add lactic acid dropwise (approximately 0.2 to 4.0 g per gram of PS-HCl). The pH drop ensures the amine group remains fully protonated.

  • Clarification: Continue stirring at 80°C for 30–40 minutes.

  • Self-Validation Step: Perform a visual clarity check. The solution must transition from a milky suspension to completely transparent. If turbidity persists, lipid aggregates remain; increase stirring time or add a fractional amount of lactic acid.

  • Cooling: Gradually cool the solution to room temperature. The phytosphingosine-lactate complex will remain stably dissolved.

FAQ 2: My downstream cellular assays are sensitive to low pH and lactic acid. How can I formulate PS-HCl in a neutral, biocompatible format?

The Challenge: Cell culture media requires physiological pH (~7.4), which can cause PS-HCl to deprotonate and crash out of solution. The Science: Encapsulating PS-HCl within an Oil-in-Water (O/W) nanoemulsion bypasses the need for low pH. Due to its amphiphilic structure, PS-HCl acts as a lipophilic cosurfactant, localizing at the oil/water interface. Here, its protonated amine group faces the aqueous phase, imparting a strong positive charge to the nanodroplets. This creates immense electrostatic repulsion (Zeta potential > +40 mV), which permanently stabilizes the emulsion against coalescence[3].

Protocol 2: Positively-Charged Nanoemulsion (PPN) Preparation

  • Oil Phase Preparation: Dissolve Lipoid E-80 (lipophilic surfactant) and PS-HCl (up to 0.6% w/w) in an appropriate carrier oil (e.g., medium-chain triglycerides) and heat to 50°C.

  • Aqueous Phase Preparation: Dissolve Tween 80 (hydrophilic surfactant) in bidistilled water and equilibrate to 50°C.

  • Pre-emulsification: Slowly inject the aqueous phase into the oil phase under high-shear mixing (e.g., Ultra-Turrax at 10,000 rpm for 2 minutes) to form a coarse emulsion.

  • High-Pressure Homogenization (HPH): Process the coarse emulsion through an HPH system for exactly 8 cycles at 500 bar and 50°C. Causality note: Do not exceed 8 cycles. Excessive kinetic energy causes "over-processing," leading to droplet collision and re-coalescence[3].

  • Self-Validation Step: Analyze the final formulation using Dynamic Light Scattering (DLS). A successful run will yield a Polydispersity Index (PDI) < 0.2, a droplet size < 200 nm, and a Zeta potential above +40 mV.

Workflow Oil Oil Phase (Lipoid E-80 + PS-HCl + Carrier Oil at 50°C) Mix Pre-emulsification (High-shear mixing) Oil->Mix Water Aqueous Phase (Tween 80 + Water at 50°C) Water->Mix HPH High-Pressure Homogenization (500 bar, 8 cycles) Mix->HPH Final Stable Cationic Nanoemulsion (Zeta > +40mV) HPH->Final

Step-by-step workflow for formulating a stable, positively-charged PS-HCl nanoemulsion.

FAQ 3: Are there alternative, surfactant-free methods for aqueous solubilization?

The Science: Yes, utilizing selectively modified β-cyclodextrins. Cyclodextrins possess a hydrophilic exterior and a hydrophobic internal cavity. The 18-carbon aliphatic chain of PS-HCl can thread into the cyclodextrin cavity, forming a host-guest inclusion complex. This shields the hydrophobic tail from water, allowing the complex to dissolve freely in aqueous media without the use of surfactants or co-solvents[4]. This is particularly useful for highly sensitive in vitro membrane interaction studies.

References

  • ChemicalBook.554-62-1(Phytosphingosine) Product Description - Chemical Properties and Solubility Data.
  • Google Patents (KR100343885B1).A Process For Preparing Phytosphingosine Aqueous Solution.
  • PubMed / NIH.Design of a phytosphingosine-containing, positively-charged nanoemulsion as a colloidal carrier system for dermal application of ceramides.
  • Beilstein Journals.A green approach to the synthesis of novel phytosphingolipidyl β-cyclodextrin designed to interact with membranes.

Sources

Optimization

Troubleshooting phytosphingosine hydrochloride precipitation in buffer solutions

Welcome to the Technical Support Center: Sphingolipid Applications As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of sphingoid bases in aqueous environments. Ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Sphingolipid Applications

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of sphingoid bases in aqueous environments. Phytosphingosine hydrochloride (PS-HCl) is notoriously difficult to handle. While the hydrochloride salt form is marginally more hydrophilic than the free base, it remains a highly amphiphilic molecule that defies simple "weigh-and-dissolve" approaches.

To achieve reproducible in vitro and in vivo results, you must stop treating phytosphingosine like a standard water-soluble small molecule and start treating it as a dynamic lipid system governed by thermodynamics, pH, and micellar kinetics.

Below is our definitive troubleshooting guide, diagnostic matrix, and self-validating protocol for mastering PS-HCl solubilization.

Part 1: Physicochemical Diagnostic Matrix

Before troubleshooting, you must understand the quantitative boundaries of the molecule you are working with. Exceeding these parameters is the primary cause of precipitation.

Physicochemical PropertyValueExperimental Causality & Implication
Molecular Weight 317.51 g/mol [1]Essential for precise molarity calculations (1 mM = 0.317 mg/mL).
pKa (Amine Group) ~8.91[2]Dictates the protonation state. As buffer pH approaches this value, the molecule loses its positive charge, drastically increasing hydrophobicity and triggering precipitation.
Water Solubility (20°C) ~2.6 mg/L[3]Extremely low (~8.1 µM). Direct addition to aqueous media without a carrier protein will fail.
Ethanol Solubility Up to 2 mg/mL[3]Ideal for creating highly concentrated, anhydrous primary stock solutions.
Critical Micelle Conc. (CMC) ~0.70 - 1.71 µM[4]The exact concentration at which lipid monomers spontaneously aggregate into micelles. Varies heavily based on the pH and ionic strength of your buffer[4].

Part 2: Core Troubleshooting FAQs

Q1: Why does my PS-HCl precipitate immediately when I add it to my physiological buffer (PBS, pH 7.4)? A1: This is a classic thermodynamic failure driven by pH. Phytosphingosine has a pKa of approximately 8.91[2]. In highly acidic environments, the primary amine is fully protonated ( NH3+​ ), providing enough electrostatic repulsion to keep monomers separated. However, at a physiological pH of 7.4, a significant fraction of the molecules deprotonate. This loss of charge drastically increases the hydrophobicity of the lipid tail, forcing the molecules to aggregate to minimize water contact. Once the concentration exceeds the Critical Micelle Concentration (CMC) of ~0.99 µM at pH 7.4[4], the lipid spontaneously forms massive, insoluble aggregates.

Q2: I dissolved PS-HCl in 100% ethanol first, but when I dilute it into my cell culture media, it immediately turns cloudy. How do I fix this? A2: You are experiencing "solvent shifting" (often called the Ouzo effect). While PS-HCl is soluble in ethanol up to 2 mg/mL[3], injecting this directly into an aqueous buffer causes the ethanol to rapidly diffuse away from the lipid. The local concentration of phytosphingosine instantly exceeds its aqueous solubility threshold (2.6 mg/L)[3] before it can evenly disperse, causing the lipid chains to crystallize into multilamellar vesicles. To fix this, you must inject the ethanol-lipid solution into a buffer containing a thermodynamic sink—specifically, a carrier protein like Bovine Serum Albumin (BSA).

Q3: Can I just use high heat and intense sonication to force the precipitate back into solution? A3: No. While heating an anionic or amphiphilic surfactant above its Krafft temperature[5] combined with sonication will temporarily shatter the precipitates into a hazy suspension of smaller micelles, this state is kinetically trapped. It is not a true solution. As soon as the media cools to incubator temperature (37°C) or room temperature, the thermodynamic equilibrium will reset, and the lipid will crash out of solution, leading to zero bioavailability in your cellular assays.

Part 3: Self-Validating Solubilization Protocol (BSA-Complexation)

To present phytosphingosine to cells in a bioavailable, monomeric state, you must utilize a carrier protein. Bovine Serum Albumin (BSA) possesses hydrophobic binding pockets specifically evolved to transport lipids in the bloodstream.

Materials Required:

  • Phytosphingosine-HCl powder

  • Chloroform/Methanol (19:1 v/v)

  • 100% Anhydrous Ethanol

  • Fatty-acid-free BSA (Crucial: Standard BSA contains endogenous lipids that occupy the binding pockets, rendering it useless for this application).

  • Nitrogen ( N2​ ) gas stream

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the solid PS-HCl in a Chloroform/Methanol (19:1 v/v) mixture to create a ~1 mM stock.

    • Causality: This aggressive solvent system completely disrupts the intermolecular hydrogen bonding between the sphingoid bases, ensuring true monomeric dissolution.

  • Lipid Film Generation: Aliquot the desired amount of the lipid stock into a glass vial. Evaporate the solvent completely under a gentle stream of nitrogen gas to form a thin lipid film on the glass.

    • Causality: This step removes the highly toxic chloroform/methanol, which would otherwise lyse your cells in downstream assays.

  • Wetting Phase: Redissolve the dried lipid film in a minimal volume of 100% ethanol (e.g., 200 µL).

    • Causality: Ethanol acts as a wetting agent, preventing the lipid film from forming impenetrable crystalline domains upon hydration.

  • Carrier Matrix Preparation: Prepare your target buffer (e.g., 100 mM Phosphate Buffer, pH 7.4) containing 4 mg/mL of fatty-acid-free BSA. Pre-warm this solution to 37°C.

  • Complexation: While continuously agitating the BSA solution on a vortex mixer, inject the ethanol-lipid solution dropwise into the buffer.

    • Causality: Rapid mechanical shearing prevents localized supersaturation, allowing the empty hydrophobic pockets of the BSA to capture and sequester the phytosphingosine alkyl chains before they can aggregate.

  • System Validation (Quality Control): Measure the optical density (OD) of your final solution at 600 nm using a spectrophotometer.

    • Causality: A successfully protein-complexed lipid solution will not scatter light. An OD600​<0.05 confirms a true micellar/monomeric dispersion. If the OD600​ is higher, your complexation failed, and light-scattering aggregates remain.

Part 4: Process Visualization

G N1 Solid Phytosphingosine-HCl (Highly Hydrophobic) N2 Dissolve in Organic Solvent (Chloroform/Methanol 19:1) N1->N2 Primary Solubilization N3 Evaporate Solvent (N2 Stream to form Lipid Film) N2->N3 Remove Toxicity N4 Redissolve Film (Minimal 100% Ethanol) N3->N4 Wetting Phase N6 Inject Lipid into Buffer (Continuous Vortexing) N4->N6 Dropwise Addition N5 Prepare Carrier Buffer (Fatty-Acid-Free BSA, pH 7.4, 37°C) N5->N6 Carrier Matrix N7 Solubilized PS-BSA Complex (Ready for in vitro assays) N6->N7 Thermodynamic Stabilization

Workflow for formulating stable aqueous phytosphingosine solutions using BSA complexation.

References

  • [2] Showing Compound Phytosphingosine (FDB023381). Source: FooDB. URL: [Link]

  • [4] pH Dependence of Sphingosine Aggregation. Source: NIH / PMC. URL:[Link]

  • [1] Phytosphingosine | C18H39NO3 | CID 122121. Source: PubChem - NIH. URL:[Link]

  • [5] Treatment of skin conditions using high krafft temperature anionic surfactants. Source: Google Patents. URL:

Sources

Troubleshooting

Optimizing pH stability of phytosphingosine hydrochloride formulations

Technical Support Portal > Active Ingredients > Sphingolipids > Phytosphingosine Hydrochloride (PS-HCl) Welcome to the Technical Support Center for Phytosphingosine Hydrochloride formulation. PS-HCl is a highly effective...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Portal > Active Ingredients > Sphingolipids > Phytosphingosine Hydrochloride (PS-HCl)

Welcome to the Technical Support Center for Phytosphingosine Hydrochloride formulation. PS-HCl is a highly effective, skin-identical sphingoid base utilized for its antimicrobial, anti-acne, and skin-barrier repair properties[1][2]. However, as an amine salt, its phase behavior is strictly governed by the pH of the surrounding microenvironment. This guide provides root-cause troubleshooting, physicochemical data, and self-validating protocols to ensure long-term formulation stability.

Part 1: Quantitative Physicochemical Data

Understanding the physical constants of PS-HCl is the first step in predicting its behavior in complex matrices.

Physicochemical ParameterValueFormulation Impact & Causality
pKa (Strongest Basic) 8.91Defines the ionization threshold. Formulations must be kept well below this pH to maintain the protonated, water-soluble state.
Optimal Formulation pH 4.0 – 5.5Ensures >99% of the molecule remains in the hydrophilic hydrochloride salt form, preventing thermodynamic instability.
Solubility (Ethanol) Up to 2 mg/mL[3]Provides a baseline for co-solvent selection when formulating anhydrous or high-alcohol delivery systems.
Molecular Weight 317.51 g/mol [3]Relevant for calculating molar concentrations in advanced liposomal or micellar encapsulation matrices.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does Phytosphingosine Hydrochloride precipitate when I adjust my formulation pH to 6.5? Root Cause & Causality: The precipitation is governed by the Henderson-Hasselbalch equation. PS-HCl has a strongly basic amine group with a pKa of approximately 8.91. At an acidic pH (< 5.5), the amine is fully protonated ( NH3+​ ), making the molecule highly polar and water-soluble. As you titrate the pH above 6.0, the equilibrium shifts, generating a significant fraction of the unprotonated "free base." This free base is a highly lipophilic, long-chain amino alcohol that rapidly self-associates via hydrophobic interactions, forming an insoluble crystalline precipitate.

G A Phytosphingosine-HCl (Aqueous Phase) B pH < 5.5 Protonated (NH3+) A->B Acidic adjustment C pH > 6.0 Deprotonation begins A->C Base addition D Free Base Formation (Hydrophobic) C->D pKa ~8.91 approached E Precipitation / Crystallization D->E Aggregation F Micellar Encapsulation (Co-solvents/Surfactants) D->F Formulation intervention G Stable Isotropic Solution F->G Steric/Electrostatic stabilization

Logical relationship of PS-HCl pH-dependent phase behavior and stabilization.

Q2: How can I formulate PS-HCl in a neutral pH environment (pH 6.5–7.0) without it crashing out of solution? Solution: You must alter the dielectric constant of the medium or physically shield the lipophilic tail. This is achieved via micellar solubilization. By pre-dispersing PS-HCl in a co-solvent (like pentylene glycol or ethanol)[3] and integrating a non-ionic solubilizer (e.g., Polysorbate 20 or PEG-40 Hydrogenated Castor Oil) before adding water, you create a protective micellar corona. When the pH is subsequently raised, the generated free base remains trapped within the hydrophobic core of the micelle, preventing macroscopic precipitation.

Q3: What is the biological rationale for using PS-HCl in stress-relief and anti-inflammatory skincare? Mechanism of Action: Beyond its structural role as a skin-identical lipid, phytosphingosine acts as a potent signaling molecule. Recent research demonstrates that phytosphingosine (PHS) negatively regulates cellular stress responses, specifically suppressing the formation of stress granules[4]. It interacts with the Ubp3/Ubi4 signaling machinery, where Ubp3 positively regulates the phase separation of Lsm7, a critical step in stress granule induction[4].

Signaling SPT SPT Complex PHS Phytosphingosine (PHS) SPT->PHS Cellular Synthesis SG Stress Granule Formation PHS->SG Suppresses Formation UBP3 Ubp3 (Deubiquitinase) UBI4 Ubi4 (Ubiquitin) UBP3->UBI4 Suppresses LSM7 Lsm7 Phase Separation UBP3->LSM7 Positively regulates UBI4->LSM7 Inhibits (when active) LSM7->SG Induces

Phytosphingosine signaling pathway regulating stress granule formation.

Part 3: Self-Validating Experimental Protocols

Protocol A: Micellar Solubilization of PS-HCl for Neutral pH Serums

Use this protocol when formulating clear, aqueous systems where the final pH must exceed 6.0.

  • Solvent Pre-dispersion: Disperse 0.1% w/w PS-HCl into 5.0% w/w Pentylene Glycol and 1.0% w/w Ethanol.

    • Causality: The lower dielectric constant of the glycols/alcohols reduces the lattice energy required to dissociate the PS-HCl powder, facilitating rapid solvation.

  • Surfactant Integration: Add 2.0% w/w of a high-HLB non-ionic solubilizer (e.g., Caprylyl/Capryl Glucoside) to the glycol phase. Heat gently to 45°C and stir until completely isotropic.

    • Causality: Heating increases kinetic energy, allowing the surfactant monomers to fully coat the PS-HCl molecules, preparing them for micellar assembly upon water addition.

  • Aqueous Phase Addition: Slowly introduce the water phase (pre-adjusted to pH 5.0) under high-shear mixing.

  • pH Titration: Slowly titrate the final batch to pH 6.5 using a dilute 10% L-Arginine or NaOH solution.

    • Causality: Dropwise titration prevents localized zones of extreme alkalinity, which could cause irreversible "shock" precipitation before the micelles can adapt to the structural change of the deprotonated active.

  • Self-Validation Checkpoint: Subject a 10 mL aliquot to centrifugation at 3000 × g for 15 minutes.

    • Validation Logic: A thermodynamically stable micellar system will yield no pellet. If a white precipitate forms at the bottom of the tube, the micellar integration failed, dictating that the surfactant-to-active ratio must be increased.

Protocol B: Incorporation of PS-HCl into O/W Emulsions

Use this protocol for creams and lotions to ensure the active does not destabilize the emulsion interface.

Workflow S1 Step 1: Aqueous Phase Prep Dissolve PS-HCl in Water/Glycol S2 Step 2: Acidification Buffer to pH 4.5 - 5.0 S1->S2 S3 Step 3: Heating Heat Aqueous Phase to 75-80°C S2->S3 S4 Step 4: Emulsification Homogenize with Oil Phase S3->S4 S5 Step 5: Cooling & QA Cool to RT, verify stability S4->S5

Step-by-step workflow for incorporating PS-HCl into O/W emulsions.

  • Aqueous Phase Preparation: Add PS-HCl directly to the main water phase alongside your humectants (e.g., Glycerin).

  • Acidification: Adjust the water phase to pH 4.5 – 5.0 using Lactic Acid or Citric Acid before heating.

    • Causality: PS-HCl is strictly water-soluble only in its protonated state. Attempting to heat and dissolve it in neutral water will cause it to float and aggregate, leading to a gritty final texture.

  • Heating & Emulsification: Heat both the aqueous and oil phases to 75–80°C. Combine and homogenize at 3000–5000 RPM for 3 minutes.

    • Causality: High shear ensures the creation of fine droplets, while the acidic pH ensures the PS-HCl remains partitioned in the continuous aqueous phase rather than migrating to the oil-water interface where it could disrupt the primary emulsifier.

  • Cooling: Cool the emulsion to room temperature under gentle sweep agitation.

  • Self-Validation Checkpoint: Perform a 3-cycle freeze-thaw test (-20°C to 40°C).

    • Validation Logic: Evaluate the stressed sample under polarized light microscopy. A robust system will show no microscopic needle-like crystals (birefringence), confirming the PS-HCl remains fully solubilized and has not recrystallized over time.

References

  • Title: Livestock Metabolome Database: Showing metabocard for Phytosphingosine. Source: phenol-explorer.eu.
  • Title: Phytosphingosine CAS#: 554-62-1. Source: chemicalbook.com.
  • Title: Evonik - Personal Care & Cosmetics. Source: ulprospector.com.
  • Title: Stress granule formation is regulated by signaling machinery involving Sch9/Ypk1, sphingolipids, and Ubi4. Source: nih.gov.
  • Title: EPC-PST - Evonik Personal Care. Source: evonik.com.

Sources

Optimization

Preventing thermal degradation of phytosphingosine hydrochloride during processing

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation failures involving Phytosphingosine Hydrochloride (PS-HCl).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation failures involving Phytosphingosine Hydrochloride (PS-HCl). While it is a highly efficacious, skin-identical sphingoid base used for barrier repair and antimicrobial applications, its molecular structure—specifically its primary amine group—makes it highly susceptible to thermal and oxidative degradation during processing.

This guide moves beyond basic data sheets. It is designed to provide you with the mechanistic causality behind processing failures and equip you with self-validating protocols to ensure your active ingredient remains stable, potent, and bioavailable.

Core Knowledge Base: Troubleshooting & FAQs

Q: Why does my formulation turn yellow or brown during the heating phase when using PS-HCl? A: This is a classic symptom of thermal degradation combined with oxidative stress. PS-HCl contains a reactive primary amine. When exposed to temperatures exceeding 80°C [1], especially in aqueous environments, this amine undergoes rapid oxidation. Furthermore, if your formulation contains trace reducing sugars or oxidized lipids, the heat accelerates Maillard-like browning reactions. Causality & Solution: Never add PS-HCl to the primary water phase if it requires heating above 75°C. Instead, pre-disperse it in a compatible glycol and incorporate it during the cool-down phase (<50°C).

Q: My emulsion loses viscosity and separates after adding PS-HCl. What is happening? A: You are likely experiencing electrostatic coacervation. PS-HCl is a cationic sphingoid base at physiological and acidic pH levels. Combining it with anionic polymers like Carbomer or Xanthan Gum leads to immediate electrostatic complexation, resulting in precipitation and a complete loss of viscosity [2]. Causality & Solution: The positively charged amine group binds to the negatively charged polymer backbone, collapsing the polymer's 3D network. Switch to non-ionic thickeners (e.g., Hydroxyethylcellulose) or cationic-compatible rheology modifiers.

Q: How does pH affect the thermal stability of PS-HCl during high-shear processing? A: PS-HCl is most stable in a slightly acidic pH range of 4.0 to 6.5. In this environment, the amine group is fully protonated ( NH3+​ ), which sterically and electronically hinders oxidative degradation during moderate heating [3]. Causality & Solution: If the pH drifts above 7.0, the molecule reverts to its free base form. This drastically reduces its water solubility and increases its susceptibility to thermal oxidation. Always buffer your aqueous phase to pH ~5.5 before introducing PS-HCl.

Quantitative Processing Parameters

Summarizing the critical thermal and chemical thresholds for PS-HCl ensures you have a quick-reference guide for process engineering.

ParameterOptimal RangeCritical ThresholdConsequence of Exceeding Threshold
Heating Temperature 50°C - 70°C> 80°CRapid oxidative degradation of the amine group, resulting in discoloration (browning) and loss of titer [1].
Homogenization Temp 45°C - 50°C> 60°C (during shear)Localized superheating inside the homogenization valve leading to amine oxidation [4].
Formulation pH 4.0 - 6.5> 7.0Deprotonation to free base, reduced solubility, and electrostatic precipitation [3].

Self-Validating Protocol: Temperature-Controlled Nanoemulsion Processing

To guarantee scientific integrity, this protocol for formulating a positively charged, ceramide-rich nanoemulsion containing PS-HCl includes built-in validation checkpoints.

Phase A (Aqueous): Water, Glycerin. Buffer to pH 5.5. Phase B (Lipid): Lipoid E-80, Ceramide NP, Squalane. Phase C (Active Pre-dispersion): PS-HCl (0.2%), Pentylene Glycol.

Step 1: Active Solubilization (Validation Checkpoint) Gently heat Phase C to 40°C until the PS-HCl is completely dissolved. Causality: Pre-dissolving the active in a glycol prevents the need to subject the raw PS-HCl powder to the high heat of the primary emulsification. Validation: Inspect the solution against a dark background. It must be 100% transparent. Any turbidity indicates incomplete solubilization, which will act as nucleation sites for crystallization later.

Step 2: Primary Emulsification Heat Phase A and Phase B separately to 70°C. Combine under low-shear stirring to form the primary emulsion. Causality: Keeping the bulk heating strictly below the 80°C degradation threshold prevents the breakdown of heat-sensitive lipids [1].

Step 3: Cooling and Active Integration Cool the primary emulsion to exactly 50°C. Slowly incorporate Phase C (the PS-HCl pre-dispersion) while maintaining continuous stirring. Causality: Introducing the active at 50°C bypasses peak thermal stress while the emulsion is still fluid enough to ensure homogenous distribution.

Step 4: High-Pressure Homogenization Subject the mixture to high-pressure homogenization at 500 bar for 8 cycles. Crucial: Maintain the cooling jacket of the homogenizer at 50°C [4]. Causality: High shear generates intense frictional heat. Without active cooling, localized temperatures inside the homogenization valve can easily spike above 80°C, instantly degrading the PS-HCl.

Step 5: Final Validation Cool to room temperature. Measure the zeta potential of the final emulsion. Validation: A successful, non-degraded PS-HCl nanoemulsion will exhibit a strong positive zeta potential (typically > +30 mV) [4]. This confirms the cationic amine group is intact, non-oxidized, and actively stabilizing the droplet interfaces.

Process Visualization

G Start Start Formulation PhaseA Aqueous Phase (Buffer pH 5.5) Start->PhaseA PhaseB Lipid Phase (Ceramides + Emulsifiers) Start->PhaseB Heat Heat to 70°C (Strictly <80°C) PhaseA->Heat PhaseB->Heat PreMix Primary Emulsion (Low Shear) Heat->PreMix Cooling Cool to 50°C PreMix->Cooling AddPS Add PS-HCl (Pre-dissolved in Glycol) Cooling->AddPS Homogenize High-Pressure Homogenization (500 bar, 8 cycles, 50°C) AddPS->Homogenize End Stable Nanoemulsion Homogenize->End

Workflow for temperature-controlled PS-HCl nanoemulsion processing.

References

  • Title: Phytosphingosine (90% Purity) Source: MySkinRecipes URL: [Link]

  • Title: Phytosphingosine Hydrochloride by Evonik Source: UL Prospector URL: [Link]

  • Title: Design of a phytosphingosine-containing, positively-charged nanoemulsion as a colloidal carrier system for dermal application of ceramides Source: PubMed / NIH URL: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Ex Vivo Skin Penetration of Phytosphingosine Hydrochloride

Welcome to the Application Support Center for Phytosphingosine Hydrochloride (PS-HCl) formulation and ex vivo testing. As a highly bioactive sphingoid base, PS-HCl is critical for restoring the stratum corneum (SC) lipid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Phytosphingosine Hydrochloride (PS-HCl) formulation and ex vivo testing. As a highly bioactive sphingoid base, PS-HCl is critical for restoring the stratum corneum (SC) lipid matrix and providing antimicrobial efficacy[1]. However, its unique physicochemical profile presents significant delivery challenges. This guide provides researchers and formulators with mechanistic insights, troubleshooting strategies, and self-validating protocols to optimize and quantify PS-HCl skin penetration.

Part 1: Mechanistic FAQs & Causality

Q1: Why does PS-HCl exhibit poor penetration when formulated with non-polar emollients like dimethicone? A: The causality lies in the physicochemical dichotomy of the PS-HCl molecule. It features a highly lipophilic aliphatic chain (LogP ~6.2) paired with a highly polar, protonated amine headgroup (pKa ~11.9). When dispersed in a non-polar vehicle like dimethicone, the polar headgroup lacks the necessary dipole-dipole interactions to remain fully solvated, leading to micro-crystallization within the formulation. Furthermore, non-polar emollients do not adequately interact with the ceramide, cholesterol, and free fatty acid "mortar" of the SC. Without vehicle-induced lipid fluidization, the crystalline PS-HCl cannot partition into the skin, resulting in <1% recovery in the SC[2].

Q2: How do polar emollients and nanoemulsions enhance PS-HCl delivery? A: Polar emollients (e.g., Isopropyl Myristate) and medium-chain triglycerides (e.g., Caprylic/Capric Triglyceride) act as chemical permeation enhancers. They solvate the polar headgroup of PS-HCl while maintaining compatibility with its lipophilic tail. Mechanistically, these polar oils partition into the SC lipid bilayers, disrupting the highly ordered crystalline packing of endogenous ceramides. This fluidization creates transient micro-voids, allowing the solvated PS-HCl to slip through the lipid matrix, increasing SC retention to approximately 18%. Similarly, formulating PS-HCl into lecithin-based nanoemulsions or DPPC liposomes leverages the thermodynamic activity of sub-micron droplets to drive the active ingredient into the follicular pathways and intercellular spaces[3].

Q3: Which ex vivo model is most predictive for PS-HCl skin delivery? A: Dermatomed porcine ear skin (thickness 500–750 µm) is the gold standard for ex vivo PS-HCl testing. Porcine skin shares a highly similar lipid profile, SC thickness, and hair follicle density with human skin. Reconstructed human epidermis (RHE) can be used for biological differentiation assays (e.g., RT-qPCR for keratinocyte markers)[4], but RHE often lacks a fully competent barrier and appendages, leading to an overestimation of permeation rates compared to porcine or ex vivo human skin.

Part 2: Troubleshooting Guide for Ex Vivo Franz Cell Assays

Issue 1: High variability in PS-HCl recovery from the receptor compartment.

  • The Causality: PS-HCl is a cationic, lipophilic molecule. In standard phosphate-buffered saline (PBS) receptor fluids, it rapidly adsorbs onto the negatively charged glass walls of the Franz cell via electrostatic interactions, or it precipitates out of solution due to poor aqueous solubility (2.6 mg/L at 20°C).

  • The Solution: You must establish and maintain "sink conditions." Add a solubilizer such as 2-5% Bovine Serum Albumin (BSA) or 1% Volpo (Oleth-20) to the receptor fluid. Additionally, silanize the glass receptor chambers prior to the experiment to neutralize surface charges and prevent non-specific binding.

Issue 2: Inadequate extraction of PS-HCl from the Stratum Corneum during tape stripping.

  • The Causality: Standard methanol/water extraction protocols often fail to disrupt the strong hydrophobic interactions between PS-HCl and the adhesive of the D-Squame tapes, leading to artificially low SC recovery data.

  • The Solution: Utilize a biphasic extraction solvent system (e.g., Chloroform:Methanol 2:1 v/v). Sonicate the tapes in the solvent for 30 minutes at 35°C to fully dissolve the adhesive and release the lipid-bound PS-HCl, followed by nitrogen blow-down and reconstitution in the HPLC mobile phase.

Part 3: Quantitative Data & Physicochemical Profiling

Understanding the baseline metrics of your active pharmaceutical ingredient (API) and the historical performance of vehicles is critical for benchmarking your experimental results.

Table 1: Physicochemical Properties of Phytosphingosine Hydrochloride
PropertyValueImplication for Formulation
Molecular Weight 353.97 g/mol Ideal for SC penetration (<500 Da rule).
LogP ~6.2Highly lipophilic; requires lipophilic or amphiphilic vehicles.
pKa 11.91 ± 0.45Cationic at physiological pH; binds to negatively charged SC proteins.
Aqueous Solubility 2.6 mg/L (20°C)Poorly water-soluble; requires emulsifiers or co-solvents (e.g., ethanol).
Melting Point 102°CHigh energy required to break crystal lattice if precipitated.
Table 2: Impact of Emollient Polarity on PS-HCl SC Recovery (Ex Vivo Porcine Model)
Formulation VehicleEmollient PolarityMechanism of ActionSC Recovery (%)
Dimethicone Non-PolarOcclusion only; no lipid fluidization.< 1.0%
Caprylic/Capric Triglyceride Medium-PolarModerate solvation and SC lipid integration.~ 8.5%
Isopropyl Myristate (IPM) PolarHigh solvation; fluidizes SC "mortar" lipids.~ 18.0%
DPPC Liposomes AmphiphilicVesicular fusion with SC lipid lamellae.~ 22.0%

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must contain internal validation steps. The following methodology utilizes a Mass Balance Approach and Protein Normalization to guarantee that data is an artifact-free representation of true permeation.

Protocol: Ex Vivo Franz Diffusion Cell Assay & Tape Stripping

Objective: Quantify the penetration of PS-HCl into the SC and viable epidermis.

Step 1: Skin Preparation & Barrier Validation (Internal Control)

  • Thaw dermatomed porcine skin (500 µm) in PBS (pH 7.4) for 30 minutes.

  • Mount the skin between the donor and receptor compartments of a Franz cell (diffusion area: 1.0 cm²).

  • Validation Check: Measure Transepidermal Water Loss (TEWL) or electrical resistance across the skin. Reject any skin sample with a resistance < 10 kΩ, as this indicates a compromised barrier (e.g., micro-tears).

Step 2: Dosing & Incubation

  • Fill the receptor chamber with PBS containing 4% BSA (degassed). Maintain at 32°C via a water jacket to simulate skin surface temperature.

  • Apply 10 mg/cm² of the PS-HCl formulation to the donor compartment.

  • Incubate for 24 hours, taking 200 µL aliquots from the receptor fluid at 2, 4, 8, 12, and 24 hours (replace with fresh buffer immediately).

Step 3: Tape Stripping & Depth Validation (Internal Control)

  • Post-incubation, wash the skin surface 3x with a mild surfactant (0.1% SDS) to remove unabsorbed donor formulation. Save the wash fluid.

  • Apply standard D-Squame tapes to the SC. Apply a constant pressure of 225 g/cm² for 5 seconds using a standardized applicator.

  • Remove the tape in a single, swift motion. Repeat for 15-20 strips.

  • Validation Check: Perform a Pierce™ BCA Protein Assay on a subset of the tapes. Normalizing PS-HCl concentration against the extracted protein mass (µg PS-HCl / µg protein) corrects for variations in the amount of SC removed per strip, validating true penetration depth.

Step 4: Extraction & Mass Balance Validation (Internal Control)

  • Extract PS-HCl from the wash fluid, tape strips, remaining viable epidermis, and receptor fluid using Chloroform:Methanol (2:1).

  • Quantify via HPLC-FLD (Fluorescence Detection) after derivatization with ortho-phthalaldehyde (OPA), or via LC-MS/MS.

  • Validation Check (Mass Balance): Calculate the total recovery: (Wash + SC Tapes + Viable Epidermis + Receptor Fluid) / Total Applied Dose * 100. The protocol is only valid if the mass balance is 100% ± 10% . Values outside this range indicate API degradation, apparatus binding, or incomplete extraction.

Part 5: Workflow & Mechanistic Visualizations

G A Donor Formulation (PS-HCl + Polar Emollient) B Ex Vivo Skin Model (Dermatomed Porcine/Human) A->B Applied to (10 mg/cm²) C Franz Diffusion Cell Incubation (32°C, 24h) B->C Mounted in D Tape Stripping (Stratum Corneum Extraction) C->D Post-incubation surface E Receptor Fluid Sampling (Systemic Penetration) C->E Aliquots taken over time F HPLC/LC-MS Quantification (Mass Balance Validation) D->F SC Retention Data E->F Permeation Profile

Caption: Ex vivo Franz diffusion cell workflow for PS-HCl permeation and mass balance validation.

G N1 PS-HCl (LogP ~6.2) Highly Lipophilic API N2 Polar Emollients (e.g., Isopropyl Myristate) N1->N2 Formulated with N3 Non-Polar Emollients (e.g., Dimethicone) N1->N3 Formulated with N4 Increased Solubility & SC Lipid Fluidization N2->N4 Mechanism N5 API Crystallization & Poor SC Interaction N3->N5 Mechanism N6 Enhanced SC Penetration (~18% Recovery) N4->N6 Outcome N7 Minimal Penetration (<1% Recovery) N5->N7 Outcome

Caption: Effect of emollient polarity on PS-HCl stratum corneum penetration mechanisms.

References

  • . ResearchGate. 2.. Celal Bayar University Journal of Science. 3.. MDPI - International Journal of Molecular Sciences. 4.. National Center for Biotechnology Information (NCBI).

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of Antimicrobial Efficacy: Phytosphingosine HCl vs. Chlorhexidine

A Technical Guide for Researchers and Drug Development Professionals In the ongoing pursuit of superior antimicrobial agents, a comprehensive understanding of both established and emerging compounds is paramount. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ongoing pursuit of superior antimicrobial agents, a comprehensive understanding of both established and emerging compounds is paramount. This guide provides a detailed, evidence-based comparison of two significant antimicrobial agents: the long-standing antiseptic, Chlorhexidine, and the naturally-derived lipid, Phytosphingosine Hydrochloride (HCl). This document is structured to provide researchers, scientists, and drug development professionals with the in-depth technical insights and experimental frameworks necessary to critically evaluate these compounds for their specific applications.

Introduction to the Antimicrobial Agents

Phytosphingosine HCl: A key component of the skin's natural defense system, phytosphingosine is a pro-ceramide lipid integral to the structure and function of the stratum corneum.[1][2] Beyond its role in maintaining the skin barrier, phytosphingosine exhibits inherent broad-spectrum antimicrobial and anti-inflammatory properties, making it an increasingly attractive active ingredient in dermatological and cosmetic formulations.[1][3][4] Its mechanism of action is multifaceted, contributing to its favorable safety profile.

Chlorhexidine: A synthetic cationic bis-guanide, chlorhexidine has been a cornerstone of antisepsis in clinical and consumer healthcare for decades.[] Its potent, broad-spectrum antimicrobial activity against bacteria and fungi has established it as a benchmark for skin disinfection, surgical scrubs, and oral rinses.[][6][7] Its mechanism of action is well-characterized and is concentration-dependent.[6][7]

Mechanism of Antimicrobial Action: A Comparative Overview

The efficacy of an antimicrobial agent is fundamentally dictated by its mechanism of action. While both phytosphingosine HCl and chlorhexidine target microbial cell membranes, their specific interactions differ significantly.

cluster_Phyto Phytosphingosine HCl cluster_CHX Chlorhexidine Phyto_Target Bacterial & Fungal Cell Membrane Phyto_Action1 Integration and Disruption of Lipid Bilayer Phyto_Target->Phyto_Action1 Phyto_Result Cell Lysis and Inhibition of Growth Phyto_Action1->Phyto_Result Phyto_Action2 Induction of Apoptosis-like Cell Death Phyto_Action2->Phyto_Result CHX_Target Negatively Charged Bacterial Cell Wall CHX_Action Binding and Increased Membrane Permeability CHX_Target->CHX_Action CHX_Result Leakage of Intracellular Components & Cytoplasmic Precipitation CHX_Action->CHX_Result

Caption: Comparative Mechanisms of Antimicrobial Action.

At physiological pH, the positively charged chlorhexidine molecule binds strongly to the negatively charged surfaces of bacterial cell walls.[6][7][8] At low concentrations, this leads to a bacteriostatic effect by increasing membrane permeability and causing leakage of low-molecular-weight intracellular components like potassium ions.[][6] At higher concentrations, chlorhexidine is bactericidal, causing extensive damage to the cell membrane and precipitation of cytoplasmic contents.[6][7][9]

Phytosphingosine, as a lipid, is thought to integrate into the microbial cell membrane, disrupting its structure and integrity, which leads to cell lysis.[10] Some studies also suggest it can induce an apoptosis-like cell death pathway in certain microbes.[11] This multi-faceted approach may reduce the likelihood of microbial resistance development.

Antimicrobial Spectrum and Efficacy: A Quantitative Comparison

The in-vitro efficacy of an antimicrobial agent is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible microbial growth.[12][13] The table below presents a summary of reported MIC values for both compounds against a range of relevant microorganisms. Lower MIC values are indicative of higher antimicrobial potency.

MicroorganismPhytosphingosine HCl MIC (µg/mL)Chlorhexidine MIC (µg/mL)
Staphylococcus aureus (Gram-positive)1 - 1024[14]≥ 1[7]
Cutibacterium acnes (Gram-positive)Effective[3][15]Data Not Widely Available
Escherichia coli (Gram-negative)8 - 1024[14]10 to > 73[7]
Pseudomonas aeruginosa (Gram-negative)Ineffective10 to > 73[7]
Candida albicans (Yeast)8 - 512[14]10 to > 73[7]
Malassezia species (Yeast)Effective[15]Data Not Widely Available

Data Interpretation: Both agents demonstrate broad-spectrum activity. Chlorhexidine is particularly effective against Gram-positive bacteria.[7] Phytosphingosine HCl also shows efficacy against Gram-positive bacteria, including the acne-associated Cutibacterium acnes, and various yeasts.[3][15] Both compounds are generally less effective against Gram-negative bacteria.[7] The wide range of reported MIC values for phytosphingosine can be attributed to variations in testing methodologies and specific strains used.

Experimental Protocols for a Robust Comparative Analysis

To ensure a rigorous and reproducible comparison of antimicrobial efficacy, standardized experimental protocols are essential. The following section details the methodologies for key in-vitro assays.

Minimum Inhibitory Concentration (MIC) Determination

This assay is the gold standard for determining the potency of an antimicrobial agent.[16]

start Prepare Standardized Microbial Inoculum (0.5 McFarland) step1 Perform two-fold serial dilutions of test compounds in a 96-well plate start->step1 step2 Inoculate each well with the diluted microbial suspension step1->step2 step3 Incubate at 37°C for 18-24 hours step2->step3 step4 Assess for visible growth (turbidity) step3->step4 end MIC is the lowest concentration with no visible growth step4->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol:

  • Inoculum Preparation: Aseptically transfer a single colony of the test microorganism into a suitable broth medium. Incubate overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of Phytosphingosine HCl and Chlorhexidine in cation-adjusted Mueller-Hinton Broth (or another appropriate broth).

  • Inoculation: Further dilute the standardized inoculum and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[12] Include a positive control (microorganism, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[13]

  • MIC Reading: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[12][13]

Time-Kill Kinetic Assay

This dynamic assay provides information on the bactericidal or bacteriostatic properties of an agent over time.[17][18]

Detailed Protocol:

  • Preparation: Prepare culture tubes with broth containing the antimicrobial agents at various multiples of their predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antimicrobial.

  • Inoculation: Inoculate each tube with the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[19]

  • Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates. Incubate the plates for 18-24 hours at 37°C.

  • Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[17][20]

Biofilm Disruption Assay

Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.[21] This assay evaluates the ability of a compound to disrupt established biofilms.

Detailed Protocol:

  • Biofilm Formation: In a 96-well plate, add a standardized bacterial suspension to each well and incubate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • Treatment: After incubation, gently remove the planktonic (free-floating) bacteria by washing the wells with a sterile buffer like PBS. Add fresh broth containing serial dilutions of the antimicrobial agents to the wells.

  • Incubation: Incubate the plate for a further 24 hours to allow the agents to act on the biofilm.

  • Staining: Wash the wells again to remove dead cells and residual compound. Stain the remaining adherent biofilm with a 0.1% crystal violet solution for 15-20 minutes.[22][23]

  • Quantification: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with 30% acetic acid or 95% ethanol.[22] Measure the absorbance of the solubilized stain using a microplate reader (e.g., at 570 nm). A reduction in absorbance compared to the untreated control indicates biofilm disruption.[24]

Safety, Tolerability, and Resistance Potential

Phytosphingosine HCl: As a skin-identical lipid, phytosphingosine is generally considered safe for topical use and is well-tolerated by most skin types, including sensitive skin.[1][3][4] It is often found in products for individuals with compromised skin barriers.[3] Its multi-targeted mechanism of action is hypothesized to present a lower risk for the development of microbial resistance.

Chlorhexidine: While highly effective, chlorhexidine is known to cause skin irritation in some individuals.[25][26][27] More seriously, though rare, are reports of allergic reactions, including contact dermatitis and, in very rare instances, anaphylaxis.[27][28][29] There is also an increasing body of research into the potential for microbial resistance to chlorhexidine, which is a significant consideration for its long-term and widespread use.[25]

Conclusion and Future Perspectives

This guide provides a comparative framework for evaluating the antimicrobial properties of Phytosphingosine HCl and Chlorhexidine.

  • Chlorhexidine remains a highly potent, broad-spectrum antiseptic with a rapid bactericidal action. Its extensive history of use and established efficacy make it a go-to agent in many clinical and veterinary applications. However, concerns regarding skin irritation and the potential for antimicrobial resistance necessitate a careful risk-benefit assessment.

  • Phytosphingosine HCl emerges as a compelling alternative, particularly for dermatological applications. Its dual role as an antimicrobial and a skin barrier-supporting lipid, combined with its excellent safety profile, makes it an attractive option for long-term use and for individuals with sensitive or compromised skin.[1][3][4] While generally less potent than chlorhexidine against some microbes, its efficacy against pathogens like C. acnes and Malassezia is noteworthy.[3][15]

The selection of an appropriate antimicrobial agent will always be application-dependent. For acute disinfection where high potency is critical, chlorhexidine may be preferred. For daily use, prophylactic applications, or in formulations for sensitive skin, phytosphingosine HCl offers a robust and safe alternative. Future research should focus on optimizing formulations to enhance the bioavailability of phytosphingosine and on long-term surveillance for any potential resistance development to both agents.

References

  • VegaCorp. How chlorhexidine fights bacteria: mechanism of action and benefits. [Link]

  • Wikipedia. Chlorhexidine. [Link]

  • Patsnap Synapse. What are the side effects of Chlorhexidine gluconate?. (2024-07-12) [Link]

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • Healthline. What the Heck is Phytosphingosine and What Is It Doing In My Skin Care Products?. (2020-11-12) [Link]

  • Patsnap Synapse. What is the mechanism of Chlorhexidine Hydrochloride?. (2024-07-17) [Link]

  • Kwiecinski, J., & Horswill, A. R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

  • Wikipedia. Minimum inhibitory concentration. [Link]

  • Balagopal, S., & Arjunkumar, R. (2022). Chlorhexidine in Dentistry: Pharmacology, Uses, and Adverse Effects. PMC. [Link]

  • Macias, E. A., & Bhernadette, B. (2000). In vitro susceptibility testing of topical antimicrobial agents used in pediatric burn patients: comparison of two methods. PubMed. [Link]

  • BMG Labtech. The minimum inhibitory concentration of antibiotics. (2024-07-30) [Link]

  • Emery Pharma. How-to guide: Minimum Inhibitory Concentration (MIC). (2016-09-01) [Link]

  • Bio-protocol. 4.6. Time-Kill Kinetics Assay. [Link]

  • Paula's Choice. Phytospingosine in Skin Care: What It Is and Is It Safe?. [Link]

  • Yonsei University. Antibacterial effect of oral rinses containing phytosphingosine. [Link]

  • Research Repository. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2023-11-05) [Link]

  • Australasian Society of Clinical Immunology and Allergy (ASCIA). Chlorhexidine Allergy. (2024-06-15) [Link]

  • Poison Control. Adverse effects of chlorhexidine. [Link]

  • de Fucio, S. B., de Paula, R. M., de Souza, R. T., de Freitas, P. H. L., & de Souza-Gugelmin, M. C. M. (2021). Antimicrobial effect of phytosphingosine in acrylic resin. PMC. [Link]

  • FormuNova. Everything you need to know about Phytosphingosine. (2025-05-15) [Link]

  • SkinSAFE. Phytosphingosine Ingredient Allergy Safety Information. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • Scientific.Net. Antibacterial Effect of Oral Rinses Containing Phytosphingosine. [Link]

  • Oxford Academic. In Vitro Susceptibility Testing of Topical Antimicrobial Agents Used in Pediatric Burn Patients: Comparison of Two Methods. [Link]

  • Scribd. Time-Kill Assay Protocol Overview. [Link]

  • DergiPark. Antimicrobial Activity of Phytosphingosine Nanoemulsions against Bacteria and Yeasts. (2018-05-15) [Link]

  • MDPI. In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. (2024-06-25) [Link]

  • ResearchGate. Antimicrobial Activity of Phytosphingosine Nanoemulsions against Bacteria and Yeasts. [Link]

  • Association for Biology Laboratory Education. Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. [Link]

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH. [Link]

  • Queensland Health. Being aware of chlorhexidine allergy. [Link]

  • Wounds UK. An insight into in vitro microbiological testing of wound dressings. [Link]

  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021-04-01) [Link]

  • Walsh Medical Media. Chlorhexidine Hypersensitivity: A Critical and Updated Review. (2013-07-01) [Link]

  • Stroh, A., Werckenthin, C., Sauter-Luis, C., & Mueller, R. S. (2010). Influence of a phytosphingosine-containing chlorhexidine shampoo on superficial bacterial counts and bacterial adherence to canine keratinocytes. PubMed. [Link]

  • Semantic Scholar. Antimicrobial Activity of Phytosphingosine Nanoemulsions against Bacteria and Yeasts. [Link]

  • AKJournals. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024-04-22) [Link]

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Comparative

A Comparative Guide to the Validation of Reference Standards for Phytosphingosine Hydrochloride Analysis

Abstract For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. Phytosphingosine hydrochloride, a critical bioactive sphingolipid and key ingredient in dermatological and cosmetic formulations, requires precise and accurate quantification. This guide provides an in-depth comparison of analytical methodologies for the validation of phytosphingosine hydrochloride reference standards. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed, field-proven protocols. This document is designed to empower you with the expertise to select and validate a reference standard that ensures the accuracy and reliability of your results.

Introduction: The Critical Role of Phytosphingosine and Its Reference Standard

Phytosphingosine (PHS) is a naturally occurring sphingoid base, an essential component of ceramides that play a vital role in maintaining the skin's barrier function[]. Its hydrochloride salt is often used in formulations for its stability and ease of handling. As a bioactive lipid, PHS is involved in various cellular processes, including apoptosis and inflammation, making it a compound of interest in both dermatological and oncological research.

The accuracy of any quantitative study on phytosphingosine hydrochloride hinges on the quality of the reference standard. A reference standard is a highly purified and well-characterized material used as a benchmark for the identification and quantification of an analyte. The validation of this standard is not merely a procedural step but a foundational requirement for data integrity, ensuring that the measurements are accurate, precise, and reproducible.

Currently, a specific monograph for phytosphingosine hydrochloride is not available in the major pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), or the Japanese Pharmacopoeia (JP)[2][3][4][5][6]. This absence of a globally harmonized standard underscores the need for a robust internal validation process for any commercially sourced reference standard.

Comparing Commercial Phytosphingosine Hydrochloride Reference Standards

Several reputable suppliers offer phytosphingosine hydrochloride reference standards. When selecting a standard, it is crucial to scrutinize the Certificate of Analysis (CoA) for key quality attributes. Below is a comparison of typical specifications from major suppliers.

SupplierProduct NumberPurity (Typical)Analytical Method on CoAForm
Supplier A (e.g., Sigma-Aldrich) P2795≥98%Not specified on available documents, but likely TLC or HPLC.Powder
Supplier B (e.g., Cayman Chemical) Varies≥98% (Phytosphingosine)Chromatographic PuritySolid
Supplier C (e.g., Avanti Polar Lipids) Varies>99% (TLC)Thin-Layer ChromatographyPowder

Note: This table is a composite representation based on publicly available data and may not reflect the exact specifications of all available lots. Always refer to the lot-specific Certificate of Analysis for the most accurate information.

The stated purity is a primary consideration, but the method used to determine that purity is equally important. A purity value from a less specific method like TLC may not be directly comparable to one from a high-resolution method like HPLC or GC. Therefore, independent verification and validation are essential.

Analytical Methodologies for Validation

The choice of analytical method depends on the available instrumentation and the specific requirements of the analysis (e.g., routine quality control vs. in-depth characterization). As phytosphingosine lacks a strong chromophore, direct UV detection is challenging, often necessitating derivatization or the use of more universal detectors like mass spectrometers.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for the analysis of lipids like phytosphingosine.

3.1.1. HPLC with UV/Vis Detection following Pre-column Derivatization

This is a widely accessible and robust method. Since phytosphingosine does not absorb UV radiation strongly, a derivatizing agent is used to attach a UV-active molecule to the primary amine group.

Causality behind Experimental Choices:

  • Derivatization: We choose a derivatizing agent like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) because it reacts specifically with the primary amine of phytosphingosine under mild conditions to form a stable adduct with strong UV absorbance, significantly enhancing sensitivity[7].

  • Column Choice: A C18 column is selected for its excellent retention and separation of hydrophobic molecules like the derivatized phytosphingosine.

  • Mobile Phase: A gradient elution with an acetonitrile/water or methanol/water system is employed to ensure adequate retention of the analyte while allowing for the elution of more polar impurities early in the run and more hydrophobic impurities later, ensuring a comprehensive purity profile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the phytosphingosine hydrochloride reference standard in methanol at 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Derivatization Procedure:

    • To 100 µL of each standard and sample solution, add 100 µL of borate buffer (0.1 M, pH 8.5).

    • Add 200 µL of 15 mM FMOC-Cl in acetonitrile.

    • Vortex and incubate at room temperature for 20 minutes.

    • Add 100 µL of 1% (v/v) glycine in water to quench the excess FMOC-Cl.

    • Filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm

    • Injection Volume: 20 µL

Self-Validating System: This protocol should be validated according to ICH Q2(R1) guidelines, which include specificity, linearity, range, accuracy, precision, and robustness[8][9][10][11].

  • Specificity: Analyze a blank (derivatization reagents only) and a spiked sample to ensure no interfering peaks at the retention time of the derivatized phytosphingosine.

  • Linearity: A calibration curve of at least five concentrations should yield a correlation coefficient (r²) of >0.999.

3.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that does not require derivatization, making it ideal for the definitive identification and quantification of phytosphingosine.

Causality behind Experimental Choices:

  • Ionization: Electrospray ionization (ESI) in positive mode is chosen as the amine group of phytosphingosine is readily protonated, leading to efficient ion generation.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This provides two levels of mass selectivity, minimizing interferences.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the phytosphingosine hydrochloride reference standard in methanol at 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase, 2.1 x 100 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive

    • MRM Transition: m/z 318.3 → 282.3 (Precursor [M+H]⁺ → Product [M+H - 2H₂O]⁺)

    • Optimize collision energy and other instrument-specific parameters.

Self-Validating System: In addition to the standard validation parameters, system suitability tests should be performed, including monitoring the peak shape and retention time of the analyte. The use of a stable isotope-labeled internal standard, such as phytosphingosine-d7, is highly recommended for the most accurate quantification[12].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Phytosphingosine, being non-volatile, requires derivatization to increase its volatility.

Causality behind Experimental Choices:

  • Derivatization: Silylation is the preferred method for compounds with active hydrogens (hydroxyl and amine groups). A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) is used to replace the active hydrogens with trimethylsilyl (TMS) groups, making the molecule volatile and amenable to GC analysis[5][6].

  • Analysis: GC-MS provides excellent chromatographic separation and definitive identification based on the mass spectrum of the derivatized analyte.

  • Standard and Sample Preparation:

    • Accurately weigh about 1 mg of the phytosphingosine hydrochloride reference standard into a reaction vial.

    • Dry the sample thoroughly under a stream of nitrogen.

  • Derivatization Procedure:

    • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried sample.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 280°C

    • Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 10°C/min, hold for 10 minutes.

    • MS Transfer Line: 290°C

    • Ion Source: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-700

Self-Validating System: The mass spectrum of the derivatized phytosphingosine should be consistent with the expected structure (penta-TMS derivative). The validation should include an assessment of the derivatization reaction's completeness and reproducibility.

Specificity and Stability: Addressing Impurities and Degradation

A crucial aspect of reference standard validation is ensuring the analytical method can separate the main compound from any potential impurities or degradation products.

Potential Impurities:
  • Process-Related Impurities: These can include starting materials, intermediates, and by-products from the synthesis of phytosphingosine.

  • Stereoisomers: Phytosphingosine has multiple chiral centers, and other stereoisomers could be present. Chiral chromatography may be necessary for their separation.

  • Degradation Products: Phytosphingosine can degrade through oxidation or other pathways, especially under stress conditions[8][13].

Forced Degradation Studies:

To develop a stability-indicating method, the reference standard should be subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic)[10]. The analytical method is then used to demonstrate that the degradation products are well-separated from the parent peak.

Stress ConditionTypical ProcedurePotential Degradation
Acid Hydrolysis 0.1 M HCl at 60°CPotential for dehydration or other acid-catalyzed reactions.
Base Hydrolysis 0.1 M NaOH at room tempGenerally stable, but potential for rearrangements.
Oxidation 3% H₂O₂ at room tempOxidation of hydroxyl groups to ketones.
Thermal 80°C (solid state)General decomposition.
Photodegradation Exposure to UV lightPhotochemical reactions.

Data Presentation and Comparison

The validation of a phytosphingosine hydrochloride reference standard should be documented with clear and concise data.

Table of Validation Parameters (Example for HPLC-UV Method)
Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
LOD Signal-to-Noise ≥ 30.1 µg/mL
LOQ Signal-to-Noise ≥ 100.3 µg/mL
Specificity No interference at analyte retention timePass
Robustness % RSD ≤ 2.0% for small variationsPass

Visualizing the Workflow

Diagram of the Analytical Workflow

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection Standard Phytosphingosine HCl Reference Standard Dissolution Dissolution in Methanol Standard->Dissolution Derivatization Derivatization (if needed) Dissolution->Derivatization HPLC HPLC System Dissolution->HPLC LC-MS Derivatization->HPLC HPLC-UV GC GC System Derivatization->GC GC-MS UV_Detector UV/Vis Detector HPLC->UV_Detector MS_Detector Mass Spectrometer HPLC->MS_Detector GC->MS_Detector Data_Analysis Data Analysis & Validation Report UV_Detector->Data_Analysis Chromatogram MS_Detector->Data_Analysis Chromatogram & Mass Spectrum

Caption: General workflow for the validation of a phytosphingosine hydrochloride reference standard.

Diagram of the Derivatization Reaction for HPLC-UV

Derivatization Reaction PHS Phytosphingosine-NH₂ reaction Borate Buffer (pH 8.5) FMOC FMOC-Cl Product Phytosphingosine-NH-FMOC (UV Active) plus1 + reaction->Product

Caption: Derivatization of phytosphingosine with FMOC-Cl for HPLC-UV analysis.

Conclusion

The validation of a phytosphingosine hydrochloride reference standard is a multi-faceted process that requires a thorough understanding of analytical chemistry principles and regulatory expectations. While no official monograph currently exists, a combination of HPLC-UV with derivatization, LC-MS/MS, and GC-MS provides a powerful toolkit for the comprehensive characterization of any commercial standard. By implementing the detailed protocols and validation strategies outlined in this guide, researchers can ensure the quality of their reference standard, which is the cornerstone of generating reliable and reproducible data in their studies of this important bioactive lipid.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021). [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. (1995). [Link]

  • Phytosphingosine. Wikipedia. [Link]

  • Phytosphingosine degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum. PubMed. (2017). [Link]

  • Phytosphingosine degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum. PMC. (2017). [Link]

  • Phytosphingosine Hydrochloride. PubChem. [Link]

  • PHYTOSPHINGOSINE HYDROCHLORIDE. precisionFDA. [Link]

  • Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. PMC. [Link]

  • European Pharmacopoeia – New online-only 12th Edition. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • The Japanese Pharmacopoeia, 18th Edition. Ministry of Health, Labour and Welfare. (2021). [Link]

  • The Ministry of Health, Labour and Welfare Ministerial Notification No. 395. (2002). [Link]

  • JP XVIII THE JAPANESE PHARMACOPOEIA. (2021). [Link]

  • European Pharmacopoeia 10.0. Scribd. (2010). [Link]

  • JP Xvii 2016. Scribd. [Link]

  • An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. MDPI. (1989). [Link]

  • Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. PMC. [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

  • Degradation of sphingosine, dihydrosphingosine, and phytosphingosine in rats. PubMed. (1968). [Link]

  • Rapid nanoscale quantitative analysis of plant sphingolipid long-chain bases by GC-MS. (2012). [Link]

  • In-depth structural characterization of sphingoid bases via derivatization and electron-activated dissociation tandem mass spectrometry. Analyst (RSC Publishing). [Link]

  • New HPLC-UV Method Detects Amino Acids in Foods with High Precision. LCGC. (2023). [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega. (2022). [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR. [Link]

  • Synthesis of sphingosine and sphingoid bases. ResearchGate. (2025). [Link]

  • Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. PMC. [Link]

  • Phytosphingosine HCL. Knowde. [Link]

  • Phytosphingosine Hydrochloride. Evonik. [Link]

  • What is PHYTOSPHINGOSINE HCL. EWG Skin Deep. [Link]

  • PHYTOSPHINGOSINE HCL – Ingredient. COSMILE Europe. [Link]

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Validation

Comparative Anti-Inflammatory Efficacy of Sphingoid Bases and Phytosphingosine HCl: A Technical Guide for Drug Development

As drug development professionals and formulation scientists seek to optimize dermatological therapies, leveraging endogenous lipid signaling molecules has become a primary focus. Sphingoid bases—specifically sphingosine...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and formulation scientists seek to optimize dermatological therapies, leveraging endogenous lipid signaling molecules has become a primary focus. Sphingoid bases—specifically sphingosine, sphinganine, and phytosphingosine (PS)—are not merely structural components of the stratum corneum's ceramide matrix; they are highly active signaling molecules[1].

This guide provides an objective, data-driven comparison of free sphingoid bases versus the functionalized salt Phytosphingosine Hydrochloride (PS-HCl) . By analyzing their mechanistic pathways, comparative efficacy, and formulation dynamics, we establish a rigorous framework for selecting the appropriate active pharmaceutical ingredient (API) for anti-inflammatory and antimicrobial topical therapies.

Mechanistic Grounding: How Sphingoid Bases Modulate Inflammation

To understand the comparative efficacy of these molecules, we must first examine the causality of their biological activity. Phytosphingosine and its derivatives exert their anti-inflammatory effects through a multi-targeted blockade of downstream inflammatory cascades[2].

  • NF-κB and MAPK Inhibition: In macrophage and keratinocyte models, PS directly inhibits the phosphorylation and degradation of IκBα. This prevents the nuclear translocation of NF-κB, thereby halting the transcription of pro-inflammatory cytokines like IL-6, IL-8, and inducible nitric oxide synthase (iNOS)[3]. Furthermore, PS suppresses the mitogen-activated protein kinase (MAPK) pathways (p38, ERK, and JNK)[3].

  • JAK/STAT Suppression: Advanced derivatives of PS have been shown to ameliorate psoriasiform dermatitis by inhibiting the JAK/STAT signaling pathway, which is critical for Th17-mediated skin inflammation[2].

  • PPAR Activation: PS acts as a pan-agonist for Peroxisome Proliferator-Activated Receptors (PPARs). The activation of PPAR-γ directly antagonizes NF-κB and AP-1 signaling, explaining the profound reduction in prostaglandin E2 (PGE2) and interleukin-1α (IL-1α) observed in clinical models[4],[1].

Pathway LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor IKK IKK Complex Receptor->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Translocation IkBa->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, PGE2) NFkB->Cytokines PS Phytosphingosine / PS-HCl PS->IkBa Inhibits PS->NFkB Blocks PPAR PPAR Activation PS->PPAR Agonist PPAR->NFkB Suppresses

Phytosphingosine-mediated inhibition of the NF-κB inflammatory signaling pathway.

Comparative Anti-Inflammatory Efficacy

While sphingosine and phytosphingosine share a similar backbone, PS contains a distinct hydroxyl group at the C4 position. This structural nuance enhances its polarity and interaction with lipid bilayers, improving barrier repair functions.

However, free sphingoid bases are highly lipophilic and possess high melting points, making them notoriously difficult to formulate in aqueous systems without aggressive solvents. Phytosphingosine HCl (PS-HCl) was developed to solve this thermodynamic limitation. By converting the amine group to a hydrochloride salt, the molecule becomes amphiphilic and water-soluble, allowing for cold-process formulation while preserving the exact biological efficacy of the free base[5].

Table 1: Quantitative Comparison of Anti-Inflammatory Markers
CompoundSolubility ProfileTarget Receptors / PathwaysKey Cytokine / Marker ReductionsEffective in vitro / in vivo Concentration
Sphingosine (Sph) Highly LipophilicPKC inhibitionIL-1α, PGE20.1% – 0.2%
Phytosphingosine (PS) LipophilicPPAR agonist, NF-κB, MAPKIL-6, IL-8, IL-1α (78% reduction)[4]0.05% – 0.2%
Phytosphingosine HCl Amphiphilic / Water-SolublePPAR agonist, NF-κB, MAPKIL-6, IL-8, PGE2, NO0.02% – 0.05%[5]

Data Insights: In UVB-irradiated human skin explants, topical treatment with 0.2% free PS inhibited the release of IL-1α by 78% compared to untreated controls[4]. Similarly, formulations utilizing just 0.05% PS-HCl have demonstrated profound anti-inflammatory and antimicrobial efficacy in clinical acne vulgaris models, largely due to the salt's superior bioavailability in the aqueous microenvironment of the pilosebaceous unit[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols detail the exact methodologies required to validate the anti-inflammatory properties of PS and PS-HCl. Every step is designed with built-in causality to ensure reproducibility.

Protocol 1: In Vitro Macrophage Assay (NO & PGE2 Quantification)

Rationale: The murine RAW 264.7 macrophage line is highly responsive to Lipopolysaccharide (LPS) stimulation via TLR4, providing a robust, reproducible baseline for quantifying NF-κB-driven nitric oxide (NO) and PGE2 synthesis[3].

  • Cell Seeding: Seed RAW 264.7 cells at 1×105 cells/well in a 96-well plate. Causality: Allows cells to reach ~80% confluence, ensuring optimal surface receptor expression without contact inhibition.

  • Pre-treatment (2 Hours): Treat cells with varying concentrations of PS or PS-HCl (1, 2.5, and 5 μg/mL). Causality: A 2-hour pre-incubation is critical to allow intracellular accumulation of the sphingoid base and subsequent PPAR activation prior to the inflammatory insult.

  • Inflammatory Stimulation (24 Hours): Introduce 100 ng/mL of LPS to the culture media. Causality: LPS triggers the TLR4 receptor, initiating the IKK/IκBα degradation cascade.

  • Quantification:

    • Extract 100 μL of supernatant and mix with an equal volume of Griess Reagent to measure NO production via absorbance at 540 nm. Causality: NO is highly unstable; Griess reagent provides a stable colorimetric proxy by measuring nitrite accumulation.

    • Quantify PGE2 using a high-sensitivity Sandwich ELISA kit.

  • Self-Validation: Run a parallel positive control using Dexamethasone (10 μM). If the Dexamethasone fails to suppress NO/PGE2 by at least 50%, the assay plate must be discarded due to likely LPS degradation or cell line mutation.

Workflow Seed Seed RAW 264.7 Macrophages Pretreat Pre-treat with PS / PS-HCl (2h) Seed->Pretreat 80% Confluence Stimulate LPS Stimulation (24h) Pretreat->Stimulate Receptor Priming Assay Quantify NO (Griess) & PGE2 (ELISA) Stimulate->Assay Harvest Supernatant Validate Data Validation vs. Dexamethasone Assay->Validate Statistical Analysis

Self-validating in vitro workflow for quantifying anti-inflammatory efficacy.

Protocol 2: In Vivo TPA-Induced Contact Dermatitis Model

Rationale: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inducer of epidermal hyperplasia and inflammatory cell infiltration, making it the gold standard for testing topical anti-inflammatory agents[1].

  • Topical Application: Apply 2 nmol of TPA dissolved in 20 μL of acetone to the right ear of hairless mice.

  • Treatment: 30 minutes post-TPA application, apply 0.2% PS or PS-HCl topically to the same ear. Causality: Applying the treatment post-insult mimics real-world clinical application for acute dermatitis.

  • Histological Analysis: After 24 hours, sacrifice the subjects and perform H&E staining on ear biopsies. Measure epidermal thickness and count infiltrating mononuclear leukocytes. PS successfully blocks TPA-induced PGE2 generation and prevents dermal edema[1].

Conclusion & Formulation Strategy

When comparing sphingoid bases, the biological efficacy between free Phytosphingosine and Phytosphingosine HCl is virtually identical at the cellular receptor level; both potently inhibit NF-κB, MAPK, and JAK/STAT pathways while acting as PPAR agonists[3],[2].

However, from a drug development perspective, Phytosphingosine HCl is vastly superior for aqueous and gel-based delivery systems . Its amphiphilic nature eliminates the need for high-heat lipid phases and harsh emulsifiers, thereby reducing the risk of formulation-induced contact dermatitis. For indications such as acne vulgaris and atopic dermatitis—where barrier integrity is already compromised—PS-HCl provides the optimal balance of high bioavailability, potent anti-inflammatory action, and formulation elegance.

References
  • Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF-kB and MAPK mechanism Cellular and Molecular Biology
  • Phytosphingosine derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratinocytes and mice Journal of Investigative Derm
  • Phytosphingosine: A Nature-inspired Sphingoid Base With Multiple Skin Benefits Cosmetics & Toiletries
  • Anti-microbial and -inflammatory activity and efficacy of phytosphingosine: An in vitro and in vivo study addressing acne vulgaris ResearchG
  • Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin PubMed Central (PMC)

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Safety & Regulatory Compliance

Safety

Phytosphingosine Hydrochloride proper disposal procedures

The handling and disposal of specialized biochemical reagents require a rigorous, scientifically grounded approach to ensure both personnel safety and environmental compliance. Phytosphingosine Hydrochloride (PS-HCl), a...

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of specialized biochemical reagents require a rigorous, scientifically grounded approach to ensure both personnel safety and environmental compliance. Phytosphingosine Hydrochloride (PS-HCl), a critical sphingoid base and ceramide precursor widely utilized in dermatological research, cosmetic formulations, and pharmaceutical drug development[1], presents unique logistical challenges.

While highly efficacious in restoring the stratum corneum barrier in biological models, its raw chemical form poses severe ocular and environmental hazards[2][3]. This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational protocol for the safe handling, spill response, and ultimate disposal of Phytosphingosine Hydrochloride.

Hazard Profile & Mechanistic Causality

To build a compliant disposal strategy, laboratory personnel must first understand the causality behind the safety regulations. PS-HCl is not a standard benign organic salt; its molecular structure and environmental persistence dictate strict handling parameters.

  • Ocular Toxicity (H318): PS-HCl is classified as causing serious eye damage[2][3]. Causality: The hydrochloride salt form can rapidly dissociate upon contact with the moisture of the human eye, leading to severe irritation and potential structural damage to the cornea. This necessitates the mandatory use of tight-fitting, air-tight safety goggles during all handling phases[4].

  • Aquatic Toxicity (H400, H410): The compound is highly toxic to aquatic life, with long-lasting environmental effects[2][3]. Causality: As a lipid-like sphingoid base, it can bioaccumulate in aquatic ecosystems and disrupt cellular membranes in marine microorganisms. Therefore, a strict zero-drain-discharge policy must be enforced[5].

  • Thermal Decomposition: When subjected to high heat, PS-HCl decomposes to emit toxic fumes, including carbon monoxide (CO), carbon dioxide ( CO2​ ), and nitrogen oxides ( NOx​ )[3]. Causality: This specific degradation profile dictates that standard open-air burning is strictly prohibited; specialized scrubbing equipment is required to neutralize NOx​ emissions[4].

Quantitative Hazard & Logistics Summary
Property / HazardGHS Classification / DetailsOperational Implication
CAS Number 554-62-1Utilize for waste manifest tracking and regulatory logging.
Ocular Hazard Eye Damage Category 1 (H318)Mandatory face shield or air-tight safety goggles[3][4].
Environmental Hazard Aquatic Acute 1 (H400), Chronic 1 (H410)Absolute prohibition of sink/drain disposal[2].
Combustibility Non-combustible solid[5]Requires dissolution in a combustible solvent for incineration[4].
Chemical Incompatibilities Strong oxidizing agents[3]Segregate waste streams strictly from oxidizers to prevent reactions.

Operational Workflow: Spill Response & Containment

In the event of an accidental release, immediate containment is required to prevent the aerosolization of the powder and the contamination of local water courses[5].

Step-by-Step Spill Response Protocol:

  • Immediate Isolation: Clear the area of non-essential personnel and move upwind of the spill. Ensure the laboratory's local exhaust ventilation is active[5].

  • PPE Donning: Responders must equip impervious nitrile gloves, tight-fitting safety goggles, and a NIOSH-approved dust respirator (e.g., N95 or P100) to prevent inhalation of fine particulates and ocular exposure[5].

  • Solid Containment (Powder): Do not use compressed air or dry sweeping, as this aerosolizes the powder, drastically increasing inhalation risks. Instead, use an explosion-proof vacuum equipped with a HEPA filter, or employ a wet-sweeping technique using a minimal amount of water to bind the dust[5].

  • Liquid Containment (Aqueous/Solvent Mixtures): If the PS-HCl is already dissolved in a formulation, absorb the spill with an inert, non-combustible material such as dry sand, earth, or vermiculite[6].

  • Recovery & Packaging: Shovel the recovered material and contaminated absorbents using non-sparking tools. Transfer all waste into clearly labeled, sealable heavy-duty plastic bags or poly-lined drums[5].

Proper Disposal Procedures

Because PS-HCl cannot be flushed into municipal sewers[5], laboratories must route the collected waste through specific hazardous waste channels.

Method A: High-Temperature Chemical Incineration (Preferred)

Due to the environmental persistence of the compound, thermal destruction is the preferred method of disposal.

  • Solvent Mixing: Because PS-HCl is a non-combustible solid[5], dissolve or mix the collected waste with a highly combustible waste solvent (e.g., waste ethanol or methanol)[4].

  • Facility Routing: Transport the mixture to a licensed hazardous waste incineration facility.

  • Incineration Parameters: Ensure the facility utilizes a chemical incinerator equipped with an afterburner (to guarantee complete combustion of the organic backbone) and a scrubber system (to capture and neutralize the toxic nitrogen oxides generated during thermal breakdown)[3][4].

Method B: Authorized Hazardous Waste Landfill (Alternative)

If chemical incineration is unavailable, secure land disposal is the secondary option.

  • Solidification: Ensure any liquid waste containing PS-HCl is fully absorbed and solidified[6].

  • Secondary Containment: Package the waste in sealed, chemically resistant containers (e.g., lined metal pails or poly-drums)[7].

  • Landfill Dispatch: Dispatch the containers to a government-authorized hazardous waste landfill capable of handling Aquatic Chronic 1 materials. The facility must guarantee that the storage area is fully bunded and isolated from community water sources, stormwater, and groundwater[5][7].

Empty Container Management

Empty reagent bottles retain microscopic product residue. Do not reuse these containers for non-hazardous materials. Triple-rinse the containers with a compatible solvent (adding the rinsate to your hazardous liquid waste stream), puncture or crush the plastic/glass to prevent unauthorized reuse, and dispose of the remnants in an authorized landfill[7].

Waste Routing Visualization

PS_Disposal_Workflow Start Phytosphingosine HCl Waste/Spill Identified Assess Assess Waste State (Solid vs. Aqueous) Start->Assess Solid Solid Powder Waste (Avoid Dust Generation) Assess->Solid Aqueous Aqueous/Solvent Mixture (Do Not Drain) Assess->Aqueous CollectSolid Vacuum (HEPA) or Wet Sweep into Sealed Container Solid->CollectSolid CollectLiquid Absorb with Inert Material (Sand/Earth) Aqueous->CollectLiquid Incinerator Chemical Incinerator (with Afterburner & Scrubber) CollectSolid->Incinerator Preferred Landfill Authorized Hazardous Waste Landfill CollectSolid->Landfill Alternative CollectLiquid->Incinerator

Phytosphingosine HCl spill response and hazardous waste routing workflow.

References

  • Apollo Scientific. "Phytosphingosine Safety Data Sheet". apolloscientific.co.uk.
  • PubChem - National Institutes of Health. "Phytosphingosine | C18H39NO3 | CID 122121". nih.gov.
  • TCI Chemicals. "SAFETY DATA SHEET - Phytosphingosine". tcichemicals.com.
  • Cayman Chemical. "Phytosphingosine (yeast) - Safety Data Sheet". caymanchem.com.
  • Puracy. "Puracy Daily Face and Body Lotion SAFETY DATA SHEET". puracy.com.
  • Cosmetic Ingredient Review. "Safety Assessment of Ceramides as Used in Cosmetics". cir-safety.org.
  • Apollo Scientific. "Phytosphingosine Disposal & Handling". apolloscientific.co.uk.

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